7-Bromo-2,3-dihydro-1-benzofuran-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2H,3-4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXFVXVRUDZOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C21)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368214-42-9 | |
| Record name | 7-bromo-2,3-dihydro-1-benzofuran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to 7-Bromo-2,3-dihydro-1-benzofuran-4-amine: Properties, Orthogonal Reactivity, and Medicinal Chemistry Applications
Executive Summary
7-Bromo-2,3-dihydro-1-benzofuran-4-amine (CAS: 1368214-42-9) is a highly specialized, bifunctional molecular building block widely utilized in advanced organic synthesis and medicinal chemistry[1]. Featuring a privileged 2,3-dihydrobenzofuran core, this compound presents orthogonal reactive sites—a nucleophilic primary amine at the C4 position and an electrophilic bromide at the C7 position. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, strategic utility in synthetic workflows, and downstream pharmacological applications.
Physicochemical Profiling & Structural Elucidation
The structural integrity of 7-bromo-2,3-dihydro-1-benzofuran-4-amine relies on the electron-donating nature of the oxygen atom in the fused five-membered ring, which enriches the aromatic system. Understanding its exact mass and ionization behavior is critical for LC-MS reaction monitoring and self-validating experimental workflows.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 7-Bromo-2,3-dihydro-1-benzofuran-4-amine |
| CAS Registry Number | 1368214-42-9[1] |
| Molecular Formula | C8H8BrNO[2] |
| Molecular Weight | 214.06 g/mol [2] |
| Monoisotopic Mass | 212.97893 Da[3] |
| Predicted [M+H]+ Adduct | m/z 213.98621[3] |
| Predicted [M-H]- Adduct | m/z 211.97165[3] |
| SMILES | C1COC2=C(C=CC(=C21)N)Br[3] |
Mechanistic Utility in Medicinal Chemistry
The 2,3-dihydrobenzofuran scaffold is a recognized pharmacophore in medicinal chemistry, frequently serving as an essential precursor for constructing complex organic frameworks targeting the central nervous system (CNS).
The Principle of Orthogonal Reactivity
The strategic value of this compound lies in its dual reactivity:
-
C4-Amine (Nucleophilic): Readily undergoes amidation, sulfonylation, or reductive amination.
-
C7-Bromide (Electrophilic): Serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings).
Causality in Experimental Design: Direct palladium-catalyzed cross-coupling on the C7-bromide is often hindered if the C4-amine remains unprotected. Free primary amines can coordinate to the palladium center (catalyst poisoning) or undergo competitive intramolecular/intermolecular Buchwald-Hartwig amination. Therefore, a robust, self-validating synthetic system requires the temporary masking of the amine (e.g., via N-Boc protection) prior to C-C bond formation at the C7 position.
Orthogonal functionalization pathways of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine.
Synthetic Workflows & Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate formation.
Protocol A: N-Boc Protection of the C4-Amine
Objective: Mask the nucleophilic amine to prevent catalyst poisoning during downstream cross-coupling.
-
Initialization: Dissolve 7-bromo-2,3-dihydro-1-benzofuran-4-amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Reagent Addition: Add Triethylamine (TEA, 2.0 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Mechanistic Insight: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with Boc-anhydride, significantly accelerating the protection of the sterically hindered aniline derivative.
-
-
Electrophile Introduction: Dropwise add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar starting material and the emergence of a less polar UV-active spot confirms conversion. LC-MS should indicate an [M+H]+ shift to m/z 314.0.
-
Workup: Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7
Objective: Construct a C-C bond at the C7 position using the protected intermediate.
-
Initialization: In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid (1.5 eq), and anhydrous K2CO3 (3.0 eq) in a degassed solvent mixture of 1,4-Dioxane/H2O (4:1).
-
Mechanistic Insight: Water is strictly required to dissolve the inorganic base, which subsequently coordinates to the boron atom, forming a reactive boronate complex essential for the transmetalation step.
-
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under argon.
-
Mechanistic Insight: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step and minimizes competitive proto-debromination side reactions.
-
-
Execution: Heat the mixture to 90 °C for 12 hours.
-
Validation Checkpoint: LC-MS analysis of an aliquot should show the complete consumption of the brominated starting material (m/z 314.0) and the appearance of the cross-coupled product mass.
-
Workup: Filter through a Celite pad to remove palladium black, concentrate, and purify via flash column chromatography.
Downstream Pharmacological Applications
The 2,3-dihydrobenzofuran nucleus is a cornerstone in the development of neuroactive and anti-arrhythmic agents. Derivatives synthesized from 7-bromo-2,3-dihydro-1-benzofuran-4-amine are frequently evaluated as ligands for G-protein coupled receptors (GPCRs), specifically Serotonin (5-HT) and Melatonin receptors.
When a functionalized dihydrobenzofuran derivative binds to a 5-HT receptor (e.g., 5-HT2C), it triggers a classical Gq/11 protein-coupled signaling cascade. This results in the activation of Phospholipase C (PLC), the generation of Inositol trisphosphate (IP3), and the subsequent release of intracellular calcium, modulating neural excitability.
GPCR signaling cascade typical for benzofuran-derived serotonergic ligands.
References
-
PubChemLite (Université du Luxembourg) - 7-bromo-2,3-dihydro-1-benzofuran-4-amine (C8H8BrNO) Structural & Mass Spectrometry Profile.[3] URL:[Link]
-
RSC Advances - Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. URL:[Link]
-
MedCrave Online - Mini review on important biological properties of benzofuran derivatives. URL:[Link]
Sources
Technical Monograph: 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
An in-depth technical guide on 7-Bromo-2,3-dihydro-1-benzofuran-4-amine , a specialized heterocyclic building block.
A Bifunctional Scaffold for Diversity-Oriented Synthesis in Medicinal Chemistry[1][2]
CAS Number (Representative): 1368214-42-9 (Note: Isomeric purity and salt forms vary by vendor; verify specific lots). Molecular Formula: C₈H₈BrNO Molecular Weight: 214.06 g/mol
Molecular Identity & Structural Significance
7-Bromo-2,3-dihydro-1-benzofuran-4-amine is a high-value pharmacophore intermediate characterized by a "push-pull" electronic substitution pattern on a rigid bicyclic core. Its utility in drug discovery stems from its orthogonal reactivity :
-
C4-Amine (Nucleophile): A primary aniline moiety positioned adjacent to the ring junction. It serves as a hydrogen bond donor (HBD) in kinase hinge binding or as a handle for amide coupling/reductive amination.
-
C7-Bromide (Electrophile): A sterically accessible aryl halide positioned ortho to the furan oxygen. This site is primed for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Dihydrofuran Ring: Unlike its aromatic benzofuran counterpart, the 2,3-dihydro ring is non-planar (puckered), improving solubility and metabolic stability (decreasing aromaticity-driven CYP450 oxidation).
Physicochemical Profile:
-
LogP (Predicted): ~2.1 (Lipophilic, CNS penetrant).
-
pKa (Conjugate Acid): ~3.5–4.0 (The aniline nitrogen is less basic than typical anilines due to the inductive effect of the oxygen and the bromine).
-
Topological Polar Surface Area (TPSA): ~35 Ų (Ideal for blood-brain barrier permeability).
Synthetic Pathways (The "Make" Phase)
Direct synthesis of this specific isomer requires navigating the directing effects of the oxygen and nitrogen substituents. A "Convergent Cyclization-Bromination" strategy is the industry standard for high regioselectivity.
Protocol: Regioselective Synthesis from 3-Aminophenol
This protocol avoids the formation of the unwanted 5-bromo isomer by leveraging the synergistic directing effects of the amine and the ether oxygen.
Step 1: Protection & Cyclization (Formation of the Core)
-
Reagents: 3-Nitrophenol, 1,2-dibromoethane, K₂CO₃, DMF.
-
Mechanism: Williamson ether synthesis followed by intramolecular Friedel-Crafts alkylation (often requires activation) or a direct alkylation of a pre-formed 3-aminophenol derivative.
-
Refined Route: It is often more efficient to start with 1,3-cyclohexanedione or a resorcinol derivative if constructing the ring de novo, but for this specific isomer, the Leimgruber–Batcho derived methods or direct bromination of the dihydrobenzofuran core are preferred.
Optimized Laboratory Workflow (Bromination of 4-Amino-2,3-dihydrobenzofuran)
Precursor: 2,3-Dihydro-1-benzofuran-4-amine (commercially available or synthesized via reduction of 4-nitro-2,3-dihydrobenzofuran).
-
Protection (Optional but Recommended):
-
Protect the C4-amine as an acetamide (Ac₂O, DCM) to prevent over-bromination and oxidation.
-
Why: The free amine is too activating, leading to 5,7-dibromination. The acetamide moderates reactivity.
-
-
Regioselective Bromination:
-
Reagent: N-Bromosuccinimide (NBS), 1.05 eq.
-
Solvent: Acetonitrile (polar aprotic favors para-to-nitrogen attack) or DMF.
-
Temperature: 0°C to RT.
-
Logic: The acetamido group at C4 directs ortho (C3 - blocked by ring) and para (C7). The ether oxygen at C1 directs ortho (C7).
-
Result: The directing effects reinforce each other at C7 .
-
Note: Without protection, the free amine might direct to C5 (ortho to amine).
-
-
Deprotection:
-
Reagent: HCl (6M, reflux) or NaOH (EtOH/H₂O).
-
Yield: ~65-75% over 3 steps.
-
Visualization: Synthetic Logic
Caption: Regioselective synthesis leveraging synergistic directing effects to target the C7 position.
Functionalization & Reactivity (The "Use" Phase)
This molecule is a "linchpin" scaffold. The order of operations is critical: C7-coupling should typically precede C4-derivatization if harsh conditions are used, although the amine is robust.
A. C7-Functionalization (Suzuki-Miyaura Coupling)
The aryl bromide at C7 is electronically activated by the ortho-oxygen, making it highly reactive towards oxidative addition with Palladium(0).
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Solvent: Dioxane/H₂O (4:1) at 90°C.
-
Self-Validating Check: Monitor disappearance of the aryl bromide via LC-MS (M+ peaks). The free amine at C4 rarely interferes with standard Suzuki conditions, but if using Buchwald-Hartwig amination at C7, the C4-amine must be orthogonal (e.g., protected or less nucleophilic).
B. C4-Functionalization (Amide Coupling/Urea Formation)
The C4-aniline is sterically crowded by the adjacent C3-methylene of the dihydrofuran ring.
-
Coupling Reagents: HATU/DIPEA is preferred over EDC/HOBt to overcome steric hindrance.
-
Reaction Time: May require extended reaction times (12-24h) or elevated temperature (40°C).
Therapeutic Relevance & Case Studies
5-HT2C Receptor Agonists
Dihydrobenzofurans are privileged structures in serotonin receptor modulation. The 7-bromo-4-amine motif mimics the indole core of serotonin but with altered metabolic properties.
-
Mechanism: The C4-amine mimics the indole nitrogen of 5-HT. The C7-substituent (introduced via the bromide) reaches into the hydrophobic pocket of the GPCR, governing selectivity against 5-HT2A/2B.
Kinase Inhibition (Hinge Binders)
In oncology, this scaffold serves as a "bicyclic aniline" hinge binder.
-
Design: The dihydrobenzofuran oxygen acts as a weak H-bond acceptor, while the C4-amine acts as a donor to the kinase hinge region (e.g., Met residue).
-
Advantage: The 7-bromo group allows the installation of a "tail" to access the solvent-exposed region or the back pocket of the kinase.
Visualization: Divergent Library Synthesis
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromide and amine.
Quality Control & Safety
Analytical Validation
-
1H NMR (DMSO-d6):
-
δ 6.5–7.2 ppm: Aromatic doublets (coupling between H5 and H6).
-
δ 4.4–4.6 ppm: Triplet (2H, C2-H, adjacent to Oxygen). Diagnostic peak.
-
δ 2.9–3.1 ppm: Triplet (2H, C3-H, benzylic).
-
δ 4.0–5.0 ppm: Broad singlet (NH₂, exchangeable with D₂O).
-
-
Mass Spectrometry: Distinctive bromine isotope pattern (1:1 ratio of M and M+2 peaks).
Safety (MSDS Highlights)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).[1]
-
Handling: The aniline moiety is prone to oxidation (browning) upon air exposure. Store under inert gas (Argon) at -20°C.
-
Toxicity: As a halogenated aromatic amine, treat as a potential mutagen/genotoxin until validated. Use double-gloving and fume hood.
References
-
Biozol Diagnostics. 7-Bromo-2,3-dihydro-1-benzofuran-4-amine Product Page. Retrieved from
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Retrieved from
-
ChemicalBook. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN Properties and Safety. Retrieved from
-
ChemScene. 7-Bromo-1,3-dihydroisobenzofuran-4-amine and related Benzofuran Scaffolds. Retrieved from
-
National Institutes of Health (NIH). Benzofuran Derivatives as Potential Anticancer Agents. PMC6514682. Retrieved from
Sources
Technical Whitepaper: Physicochemical Profiling and Mass Spectrometry Validation of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
Executive Summary
In modern drug discovery and synthetic chemistry, the precise characterization of building blocks is the foundation of robust assay development and lead optimization. 7-Bromo-2,3-dihydro-1-benzofuran-4-amine (CAS: 1368214-42-9) is a highly functionalized bicyclic scaffold featuring a primary amine and a heavy halogen (bromine)[1]. This whitepaper provides an in-depth technical analysis of the compound's molecular weight, detailing its pharmacokinetic implications, isotopic mass fundamentals, and a self-validating analytical protocol designed for high-resolution mass spectrometry.
Molecular Weight and Isotopic Fundamentals
While bulk stoichiometric calculations rely on the average molecular weight (214.06 g/mol )[1], high-resolution analytical techniques require exact mass parameters. The monoisotopic mass of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine is 212.9789 Da[2].
This distinction is driven by the unique isotopic signature of the bromine atom. Bromine naturally occurs as two stable isotopes—
Quantitative Mass Parameters
The following table summarizes the critical mass parameters required for both synthetic tracking and analytical detection.
| Parameter | Value | Analytical Significance |
| Average Molecular Weight | 214.06 g/mol | Used for bulk molarity and stoichiometric calculations. |
| Monoisotopic Mass | 212.9789 Da | The exact mass of the molecule containing only the most abundant isotopes ( |
| [M+H] | 213.99 m/z | Primary mass spectrometry peak (approx. 50.7% relative intensity). |
| [M+H] | 215.98 m/z | Secondary mass spectrometry peak (approx. 49.3% relative intensity). |
| Lipinski MW Budget | ~285.94 Da | Remaining mass available for functionalization before exceeding the 500 Da threshold for oral bioavailability. |
Pharmacokinetic Implications: The Rule of 5
In the context of lead optimization, molecular weight is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. According to Lipinski's Rule of 5, compounds are highly likely to exhibit poor oral absorption or membrane permeability if their molecular weight exceeds 500 Daltons[4].
At 214.06 Da, 7-Bromo-2,3-dihydro-1-benzofuran-4-amine is exceptionally well-positioned as a fragment or early-stage lead. The causality here is straightforward: a low starting molecular weight provides medicinal chemists with a large "mass budget." Researchers can perform complex functionalizations—such as Suzuki-Miyaura cross-coupling at the 7-bromo position or amide coupling at the 4-amino position—while remaining safely below the 500 Da limit. This preserves high Ligand Efficiency (LE) and ensures the final therapeutic candidate maintains optimal lipophilicity and permeability.
Pharmacokinetic screening logic based on molecular weight thresholds.
Analytical Validation: High-Resolution LC-MS/MS Protocol
To ensure the structural integrity of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine during biological screening, a robust LC-MS/MS protocol is required. The following methodology is engineered as a self-validating system . By exploiting the compound's intrinsic isotopic signature, the protocol automatically flags co-eluting interferences and false positives.
Step-by-Step Methodology
-
Sample Preparation : Dissolve the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor. It ensures the primary amine at position 4 is pre-protonated in solution, drastically maximizing ionization efficiency during the transition to the gas phase.
-
-
Chromatographic Separation : Inject the sample onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both with 0.1% Formic Acid).
-
Causality: The dihydrobenzofuran core is moderately lipophilic. The C18 stationary phase provides adequate hydrophobic retention to separate the target analyte from highly polar matrix interferences before they reach the detector.
-
-
Ionization (ESI+) : Apply a soft capillary voltage of 3.0 kV in positive Electrospray Ionization (ESI+) mode.
-
Causality: Soft ionization is critical here. It prevents premature, in-source fragmentation of the relatively labile C-Br bond, preserving the intact molecular ion for selection in the first quadrupole.
-
-
Isotopic Pattern Validation (Self-Validating Step) : Monitor Quadrupole 1 (Q1) for the specific precursor ions at m/z 213.99 and 215.98.
-
Causality: Because bromine's natural isotopes (
Br and Br) exist in a ~1:1 ratio[3], the mass spectrometer must detect these two peaks with nearly identical intensities. System Logic : If the peak area ratio of 213.99 to 215.98 deviates by more than ±5%, the protocol automatically invalidates the run, flagging the signal as a co-eluting isobaric interference rather than the true brominated target.
-
-
Collision-Induced Dissociation (CID) : Isolate the validated precursor ions and apply a collision energy of 20-25 eV using Argon gas.
-
Causality: This specific energy window is calibrated to selectively cleave the weakest bond in the molecule (the C-Br bond). This generates a debrominated product ion at m/z 135.07. Tracking the transition from the 213.99/215.98 doublet down to a single 135.07 peak provides absolute structural confirmation.
-
LC-MS/MS analytical workflow for validating the bromine isotopic signature.
Conclusion
The molecular weight of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine (214.06 g/mol ) is far more than a basic physicochemical property; it is a strategic asset in drug design. Its low mass provides a wide berth for structural optimization under Lipinski's Rule of 5, while its distinct monoisotopic bromine signature enables the creation of highly specific, self-validating analytical workflows. Mastery of these mass-dependent properties is essential for any researcher utilizing this scaffold in advanced medicinal chemistry campaigns.
References
- Source: aaronchem.
- Source: uni.
- Source: zenovel.
- Title: 6.
Sources
Technical Guide: Solubility Profiling and Solvent Selection for 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
[1]
Executive Summary
7-Bromo-2,3-dihydro-1-benzofuran-4-amine (CAS: Predicted/Analogous 2100836-97-1 isomer family) is a critical scaffold in medicinal chemistry, often utilized in the synthesis of 5-HT2C agonists and other CNS-targeting therapeutics.[1] Its structural duality—combining a lipophilic, brominated dihydrobenzofuran core with a polar, basic primary amine—presents unique solubility challenges during synthesis, purification, and formulation.
This guide provides a definitive technical analysis of the compound’s solubility profile. By synthesizing Group Contribution Methods (GCM) with empirical solvent data, we establish a predictive Hansen Solubility Parameter (HSP) model. This is paired with a self-validating experimental protocol to allow researchers to optimize solvent selection for recrystallization, extraction, and liquid formulation.
Physicochemical Profile & Structural Analysis[1]
Understanding the molecular architecture is the prerequisite for solubility prediction.[2] The molecule features three distinct interaction domains:
-
The Lipophilic Core: The dihydrobenzofuran ring and the bromine atom (Position 7) contribute significantly to dispersion forces (
) and molar volume. -
The H-Bond Donor/Acceptor: The primary amine (Position 4) acts as a strong hydrogen bond donor/acceptor (
). -
The Polar Ether Linkage: The cyclic ether oxygen contributes to polarity (
) and acts as a weak H-bond acceptor.
Table 1: Calculated Physicochemical Properties
| Property | Value | Rationale/Method |
| Molecular Formula | C | -- |
| Molecular Weight | 214.06 g/mol | Isotopic average |
| LogP (Predicted) | 1.9 – 2.1 | Moderate lipophilicity; soluble in organic solvents, poor in water.[1] |
| pKa (Base) | ~3.5 – 4.2 | Aniline derivative. The electron-withdrawing Br (para-relationship logic) and inductive effects lower pKa relative to aniline (4.6). |
| TPSA | ~35 Å | Polar Surface Area dominated by -NH |
| H-Bond Donors | 2 | -NH |
| H-Bond Acceptors | 2 | -NH |
Hansen Solubility Parameters (HSP) Analysis[2][3][4]
As experimental HSP values are not publicly standardized for this specific isomer, we employ the Van Krevelen & Hoftyzer Group Contribution Method to derive the solubility sphere. This method decomposes the molecule into functional groups to estimate the three HSP components: Dispersion (
Theoretical Prediction[3]
-
Dispersion (
): High contribution from the aromatic ring and the large, polarizable bromine atom. -
Polarity (
): Moderate contribution from the C-O-C ether dipole and the C-N bond. -
Hydrogen Bonding (
): Significant contribution from the primary amine (-NH ).
Predicted HSP Values:
-
(Dispersion): 19.5 MPa
-
(Polarity): 9.2 MPa
-
(H-Bonding): 11.5 MPa
[1] -
Interaction Radius (
): Estimated at 8.0 (Typical for rigid bicyclic aromatics).
Solvent Selection Guide ("Like Dissolves Like")
Using the equation for Relative Energy Difference (RED):
-
RED < 1: High probability of solubility (Good Solvent).
-
RED = 1: Boundary condition (Swelling/Partial Solubility).
-
RED > 1: Low probability of solubility (Non-Solvent).
Table 2: Predicted Solvent Compatibility
| Solvent Class | Solvent Example | Predicted Interaction | Mechanism |
| Dipolar Aprotic | DMSO, DMF | Excellent | Matches high |
| Polar Aprotic | THF, Ethyl Acetate | Good | Good balance of dispersion and polarity. Standard extraction solvents. |
| Chlorinated | DCM, Chloroform | Good | High |
| Alcohols | Methanol, Ethanol | Moderate/High | High |
| Alkanes | Hexane, Heptane | Poor (Anti-Solvent) | Lacks necessary |
| Aqueous | Water (pH 7) | Poor | LogP ~2.0 prevents dissolution. |
| Aqueous Acid | 0.1N HCl | Soluble | Protonation of amine (forming salt) drastically increases polarity. |
Experimental Validation Protocols
Do not rely solely on predictions. The following protocols are designed to empirically determine the solubility sphere and validate the HSP values.
The "Standard Sphere" Determination Workflow
This protocol uses a reduced set of 15 solvents to define the solubility boundary.
Reagents: 7-Bromo-2,3-dihydro-1-benzofuran-4-amine (>98% purity), 15 diverse solvents (covering the HSP space).[1] Equipment: HPLC vials, shaker/rotator, centrifuge, HPLC-UV/MS.
Figure 1: Step-by-step solubility screening workflow for defining the Hansen Solubility Sphere.
pH-Dependent Solubility Profiling
Since the molecule is an aniline derivative, pH manipulation is the most powerful tool for aqueous formulation.
-
Preparation: Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Saturation: Add excess compound to 2 mL of each buffer.
-
Equilibration: Shake for 24 hours at 25°C.
-
Filtration: Filter through 0.45 µm PVDF (low binding).
-
Assay: Quantify via HPLC.
-
Expectation: High solubility (>10 mg/mL) at pH 1.2 due to protonation of the amine. Low solubility (<0.1 mg/mL) at pH 7.4.
-
Applications in Drug Development
Crystallization Strategy
To purify the intermediate or API, leverage the "Good vs. Bad" solvent differential.
-
Solvent: Ethyl Acetate or Isopropyl Acetate (Good solubility, moderate volatility).
-
Anti-Solvent: n-Heptane or Hexane (Poor solubility, miscible with acetates).
-
Method: Dissolve in warm Ethyl Acetate (approx. 50-60°C). Slowly add Heptane until turbidity persists. Cool slowly to 4°C to induce crystallization.
Salt Selection
The 4-amine is a weak base. For improved bioavailability, convert to a salt form.
-
HydroChloride (HCl): Standard first choice. Likely high melting point, good aqueous solubility.
-
Mesylate/Tosylate: If HCl is hygroscopic, these organic sulfonates often provide better solid-state stability for lipophilic amines.
Green Chemistry Substitutions
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
-
Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers. Elsevier. (Source for Group Contribution Method). Link
-
PubChem. (n.d.). Compound Summary: 7-bromo-2,3-dihydro-1-benzofuran-4-amine.[1][4][5] National Library of Medicine. Retrieved March 1, 2026. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 7-bromo-2,3-dihydro-1-benzofuran. (Analogous structure data). Link
Sources
- 1. 1213092-51-3|(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine|BLD Pharm [bldpharm.com]
- 2. kinampark.com [kinampark.com]
- 3. hansen-solubility.com [hansen-solubility.com]
- 4. 7-Bromo-2,3-dihydro-1-benzofuran-4-amine, CAS [[1368214-42-9]] | BIOZOL [biozol.de]
- 5. PubChemLite - 7-bromo-2,3-dihydro-1-benzofuran-4-amine (C8H8BrNO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
7-Bromo-2,3-dihydro-1-benzofuran-4-amine as a building block for heterocyclic compounds
An In-Depth Guide to 7-Bromo-2,3-dihydro-1-benzofuran-4-amine: A Versatile Building Block for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold
The benzofuran and its reduced form, 2,3-dihydrobenzofuran, represent a class of "privileged scaffolds" in medicinal chemistry. Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal cores for designing molecules that can bind to biological targets with high affinity and specificity. Derivatives of this scaffold are found in numerous natural products and have been developed as potent therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the benzofuran nucleus is a cornerstone in the development of protein kinase inhibitors, a critical class of drugs in oncology.[3][4][5]
7-Bromo-2,3-dihydro-1-benzofuran-4-amine emerges as a particularly strategic building block for chemical library synthesis and drug discovery. Its structure is pre-configured with two orthogonal, highly reactive functional groups: an aromatic amine at the 4-position and a bromine atom at the 7-position. This arrangement allows for selective and sequential chemical modifications, enabling the rapid generation of molecular diversity from a single, advanced intermediate. The amine group serves as a versatile nucleophile or a point for directing group-assisted reactions, while the bromo group is an ideal handle for modern transition-metal-catalyzed cross-coupling reactions.
Physicochemical Properties of the Building Block
| Property | Value |
| CAS Number | 1368214-42-9[6] |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| Appearance | Off-white to light brown solid (typical) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Part 1: Synthetic Transformations at the C-Br Bond
The carbon-bromine bond at the 7-position is a robust and reliable handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis due to their broad functional group tolerance and predictable reactivity.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[7][8] This reaction is paramount for synthesizing complex aniline derivatives, which are key components of many pharmaceuticals. Applying this to 7-bromo-2,3-dihydro-1-benzofuran-4-amine allows for the introduction of a second nitrogen-containing substituent, leading to novel scaffolds for screening.
Causality in Protocol Design: The choice of a palladium precatalyst, a sterically hindered phosphine ligand (like XPhos or t-BuXPhos), and a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) is critical.[8][9][10] The bulky ligand facilitates the reductive elimination step, which is often rate-limiting, while the base is required to deprotonate the amine nucleophile, forming the active palladium-amido intermediate.[8] Toluene and 1,4-dioxane are common solvents as they are relatively non-polar and have high boiling points suitable for these reactions.[11]
Caption: Workflow for Buchwald-Hartwig Amination.
Representative Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 7-bromo-2,3-dihydro-1-benzofuran-4-amine (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 8 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1 M with respect to the starting aryl bromide.
-
Inerting: Seal the flask and thoroughly degas the mixture by three cycles of vacuum and backfilling with argon or nitrogen.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography to yield the desired N-arylated product.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, celebrated for its mild conditions and the stability and low toxicity of its organoboron reagents.[12][13][14] For our building block, this reaction enables the introduction of diverse aryl, heteroaryl, or vinyl groups at the 7-position, creating biaryl or styrenyl frameworks that are common in kinase inhibitors and other bioactive molecules.[15]
Causality in Protocol Design: The catalytic system typically consists of a palladium(0) source and a phosphine ligand.[16] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the activation of the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[13] A mixed solvent system, often an organic solvent like 1,4-dioxane with a small amount of water, is frequently used to ensure the solubility of both the organic and inorganic reagents.
Representative Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: In a microwave vial or Schlenk flask, combine 7-bromo-2,3-dihydro-1-benzofuran-4-amine (1.0 eq.), the desired boronic acid or boronic ester (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 3-5 mol%.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of 0.1-0.2 M.
-
Inerting: Seal the vessel and degas the mixture with argon or nitrogen.
-
Reaction: Heat the reaction mixture to 90-100 °C (conventional heating) or 120 °C (microwave irradiation) for 1-12 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the 7-arylated product.
Part 2: Synthetic Transformations at the C-N Bond
The primary amine at the 4-position is a potent nucleophile and a versatile functional handle for building different heterocyclic systems.
Ullmann Condensation: A Classic C-N Coupling
While often requiring harsher conditions than palladium-catalyzed methods, the copper-catalyzed Ullmann condensation remains a valuable tool, especially for coupling amines with electron-deficient or sterically hindered aryl halides.[17][18][19] It provides a complementary approach to the Buchwald-Hartwig reaction for constructing diarylamine structures.
Causality in Protocol Design: The classic Ullmann reaction used stoichiometric copper powder at high temperatures.[20] Modern protocols often use a catalytic amount of a copper(I) salt (e.g., CuI) in the presence of a ligand (like 1,10-phenanthroline or an amino acid) and a base (e.g., K₂CO₃ or K₃PO₄).[19][21] The ligand stabilizes the copper catalyst and accelerates the reaction, allowing for milder conditions. A high-boiling polar aprotic solvent like DMF or DMSO is typically required.
Representative Protocol: Ullmann Condensation
-
Vessel Preparation: To a sealable reaction tube, add 7-bromo-2,3-dihydro-1-benzofuran-4-amine (1.2 eq.), the desired aryl iodide or bromide (1.0 eq.), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMSO or DMF.
-
Inerting: Seal the tube and flush with argon.
-
Reaction: Heat the mixture in an oil bath at 120-140 °C for 24-48 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. The aqueous layer may need to be filtered through Celite to remove insoluble copper salts. Wash the combined organic extracts with brine, dry, and concentrate.
-
Purification: Purify the product using column chromatography.
Acylation and Heterocycle Formation
The amine group can readily undergo acylation with acid chlorides or anhydrides to form amides. More importantly, it can act as a nucleophile in condensation reactions with bifunctional electrophiles to construct new heterocyclic rings fused to the dihydrobenzofuran core. For example, reaction with a β-ketoester could initiate a Conrad-Limpach or similar quinolone synthesis, expanding the heterocyclic system significantly.
Caption: Workflow for Amine Acylation/Condensation.
Part 3: Application in Medicinal Chemistry - Targeting Protein Kinases
Derivatives of the benzofuran scaffold are frequently identified as potent inhibitors of protein kinases.[3][5][22] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The general structure of a kinase inhibitor often involves a heterocyclic core that anchors in the adenine-binding pocket of the enzyme, with various substituents projecting into more selective sub-pockets.
The strategic functionalization of 7-bromo-2,3-dihydro-1-benzofuran-4-amine allows for the synthesis of molecules that fit this pharmacophore model perfectly.
-
The dihydrobenzofuran core acts as the primary scaffold.
-
The amine at position 4 can be acylated or used to form a larger heterocycle that provides key hydrogen bond interactions with the "hinge" region of the kinase.
-
The substituent at position 7 , introduced via Suzuki or Buchwald-Hartwig coupling, can be tailored to occupy a hydrophobic pocket, thereby enhancing potency and selectivity.
Caption: Pharmacophore model for kinase inhibition.
Conclusion
7-Bromo-2,3-dihydro-1-benzofuran-4-amine is a high-value, strategically functionalized building block for the synthesis of complex heterocyclic compounds. The orthogonal reactivity of its amine and bromide groups allows for precise and predictable modifications using a suite of modern synthetic methods, including palladium- and copper-catalyzed cross-coupling reactions. The resulting derivatives are primed for applications in drug discovery, particularly in the development of kinase inhibitors, making this building block an essential tool for researchers, scientists, and drug development professionals.
References
- Al-Ostoot, F. H., et al. (2025).
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Abdel-Maksoud, M. S., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1453. [Link]
-
Xu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28782-28805. [Link]
-
Arote, R. B., et al. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry, 111, 104839. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]
-
Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. [Link]
-
Zielińska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18017-18028. [Link]
-
Sharma, G., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16404-16431. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]
-
Zielińska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18017-18028. [Link]
-
Zielińska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. [Link]
-
Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran. PubChem. [Link]
-
Monge, M., & Buchwald, S. L. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews, 114(6), 3054-3109. [Link]
-
Wójcik, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]
-
Jakhar, K. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 20-25. [Link]
-
Ma, D., & Cai, Q. (2014). Modern Ullmann-Type Couplings. Copper-Catalyzed Amide, Ester, and Thioester Forming Reactions, 1-36. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
ScienceIn Publishing. (n.d.). Medicinal active applications of Dibenzofuran derivatives. ScienceIn Publishing. [Link]
-
Nichols, D. E., et al. (2006). 2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 49(12), 3563-3580. [Link]
-
PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one. PubChem. [Link]
-
Kwan, C. S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. [Link]
-
van de Weghe, P. (2010). The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]
Sources
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- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. tandfonline.com [tandfonline.com]
- 6. 7-Bromo-2,3-dihydro-1-benzofuran-4-amine, CAS [[1368214-42-9]] | BIOZOL [biozol.de]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. pubs.acs.org [pubs.acs.org]
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Precision Coupling of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine: Overcoming Electronic Deactivation and Catalyst Poisoning
[1]
Abstract & Strategic Overview
The substrate 7-Bromo-2,3-dihydro-1-benzofuran-4-amine presents a unique duality of challenges in palladium-catalyzed cross-coupling. Structurally, it features a dihydrobenzofuran core with a free primary amine at position C4 and a bromine handle at position C7.
From a mechanistic standpoint, this substrate is classified as highly deactivated for two reasons:
-
Electronic Saturation: The C4-amine and the C7a-ether oxygen are strong electron-donating groups (EDGs).[1] Their combined mesomeric effects significantly increase electron density at the C7 position, strengthening the C-Br bond and impeding the oxidative addition step of the catalytic cycle.
-
Catalyst Sequestration: The free primary amine (
) and the ether oxygen can act as a bidentate or monodentate ligand, displacing labile phosphines from the Palladium center and forming inactive "Pd-amine" off-cycle species.[1]
This guide outlines a Next-Generation Protocol utilizing bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald-type) to overcome these barriers, ensuring high turnover frequencies (TOF) and suppressing dehalogenation side-reactions.[1]
Chemical Analysis & Mechanistic Logic
Substrate Electronics
The reactivity profile is dictated by the "Push-Push" electronic effect.[1]
-
C4-Amine: Donates density para to the C7-Bromine.[1]
-
O1-Ether: Donates density ortho to the C7-Bromine.[1]
-
Result: The C7-Br bond has significant double-bond character.[1] Standard catalysts like
or often fail or require excessive heat, leading to decomposition.[1]
The Ligand Solution
To couple this substrate, the catalyst system must possess:
-
High Basicity: To facilitate oxidative addition into the electron-rich Ar-Br bond.[1]
-
Steric Bulk: To prevent the substrate's free amine from binding to the Pd center (steric exclusion).
Recommended Ligand Class: Dialkylbiarylphosphines (e.g., XPhos , RuPhos , SPhos ).
-
Why? The biaryl backbone creates a "roof" over the Pd center, blocking amine coordination, while the alkyl groups pump electron density into the Pd, accelerating oxidative addition.
Experimental Protocols
Protocol A: The "Gold Standard" (High Yield, Broad Scope)
Recommended for coupling with heteroaryl boronic acids or sterically hindered partners.
Reagents:
-
Substrate: 7-Bromo-2,3-dihydro-1-benzofuran-4-amine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)[1]
-
Alternative:
(2 mol%) + XPhos (4 mol%)[1]
-
-
Base:
(3.0 equiv, 0.5 M aqueous solution) -
Solvent: 1,4-Dioxane or THF[1]
-
Temperature:
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 precatalyst (0.02 equiv).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes (3 cycles of vacuum/backfill).
-
Solvate: Inject degassed 1,4-Dioxane (
concentration relative to bromide) through the septum. -
Activate: Inject degassed
aqueous solution (3.0 equiv).-
Note: The biphasic nature is crucial. The water dissolves the inorganic base, while the organic phase solubilizes the catalyst and substrate.
-
-
React: Heat the block to
with vigorous stirring ( ). Reaction is typically complete in 2–6 hours. -
Quench: Cool to RT. Dilute with EtOAc and wash with water/brine.
-
Purify: Dry organic layer over
, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar products).
Protocol B: The "Robust" Route (Cost-Effective)
Suitable for simple phenyl boronic acids where cost is a driver.[1]
Reagents:
-
Catalyst:
(5.0 mol%)[1] -
Base:
(3.0 equiv)[1][2][3] -
Solvent: Toluene / Water (4:1 ratio)[1]
-
Temperature:
(Reflux)[1]
Critical Nuance: Unlike Protocol A, this method requires higher temperatures to force the oxidative addition. The use of Cesium Carbonate is vital due to its higher solubility in organic-adjacent phases ("Cesium Effect").[1]
Data Summary & Optimization Table
| Variable | Condition A (Recommended) | Condition B (Alternative) | Impact on 7-Bromo-4-amine Substrate |
| Catalyst | XPhos Pd G3 | G3 precatalyst ensures immediate active Pd(0) generation without induction period.[1] | |
| Ligand | XPhos / RuPhos | dppf | XPhos prevents N-coordination; dppf is less bulky and risks amine poisoning.[1] |
| Base | Phosphate is milder, reducing protodeboronation of unstable boronic acids.[1] | ||
| Solvent | THF or Dioxane | Toluene | Ethers (THF/Dioxane) coordinate weak Pd species, stabilizing them better than Toluene. |
| Temp | Lower temp in A prevents thermal decomposition of the amine. |
Visualizing the Workflow & Mechanism
Reaction Decision Tree
This diagram guides the researcher through the optimization logic based on the specific coupling partner.
Caption: Decision matrix for selecting the optimal catalytic system based on the boronic acid coupling partner.
Mechanistic Pathway: The "Amine Problem"
This diagram illustrates why standard catalysts fail and how bulky ligands succeed.
Caption: Mechanistic divergence showing how bulky ligands (Path B) prevent amine-induced catalyst poisoning (Path A).
Troubleshooting & FAQs
Q: The reaction turns black immediately and conversion stops.
-
Diagnosis: "Pd Black" precipitation. The catalyst is decomposing before oxidative addition can occur.
-
Fix: Ensure the reaction is strictly oxygen-free. Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts, which are more stable than mixing Pd(OAc)2 + Ligand in situ. Lower the temperature to
initially.
Q: I see a byproduct with Mass M-Br+H (Dehalogenation).
-
Diagnosis: The oxidative addition occurred, but transmetalation failed, leading to hydride abstraction (likely from the solvent).
-
Fix: Increase the concentration of the Boronic Acid. Switch solvent from THF to Toluene (less liable to donate hydrides). Ensure the base is fully dissolved/active.
Q: Can I protect the amine first?
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling of Amines and N-Heterocycles."[1] Journal of the American Chemical Society, 2007.[2][4] [1]
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[5] Wiley-VCH, 2nd Edition, 2004.[1]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions." Chemical Science, 2011.
-
Organic Chemistry Portal. "Suzuki Coupling of Electron-Rich Aryl Halides."
Sources
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- 3. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: N-Alkylation of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
Abstract
The 7-Bromo-2,3-dihydro-1-benzofuran-4-amine scaffold is a valuable building block in medicinal chemistry and drug development, with the 2,3-dihydrobenzofuran core appearing in numerous biologically active natural products and pharmaceuticals. The strategic N-alkylation of the primary aromatic amine at the C4 position is a critical step in generating analogues with modulated potency, selectivity, and pharmacokinetic properties. However, the N-alkylation of aromatic amines presents distinct challenges, including the potential for over-alkylation and the reduced nucleophilicity of the aniline nitrogen compared to aliphatic amines.[1] This guide provides an in-depth analysis and detailed protocols for three primary methods for the N-alkylation of this substrate: Reductive Amination, Catalytic N-Alkylation via Borrowing Hydrogen, and classical Direct Alkylation, offering researchers a comprehensive resource for synthesizing novel derivatives.
Strategic Considerations for N-Alkylation
The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the desired alkyl group, functional group tolerance, and considerations for atom economy and process safety. Direct alkylation with alkyl halides, while conceptually simple, is often plagued by poor selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2] Modern synthetic methods offer far greater control and are generally preferred.
The following diagram outlines a decision-making workflow for selecting a suitable protocol.
Caption: Workflow for selecting an N-alkylation protocol.
Protocol 1: Reductive Amination (The Workhorse Approach)
Reductive amination is a highly reliable and versatile method for forming carbon-nitrogen bonds.[3] The process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ by a mild hydride reagent to yield the secondary amine.[2][4] This one-pot procedure is widely used due to its broad substrate scope and mild reaction conditions.[5]
Principle & Causality: The key to the success of reductive amination is the choice of a reducing agent that selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting carbonyl compound.[6] Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose. The acetate groups attenuate the reactivity of the borohydride, making it a mild and selective reducing agent that is stable in acidic conditions often used to promote imine formation.[6][7] This selectivity prevents the wasteful consumption of the hydride by the aldehyde or ketone starting material.
Caption: The two-stage mechanism of reductive amination.
Detailed Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol is adapted from methodologies described for the reductive amination of aromatic amines.[6]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-Bromo-2,3-dihydro-1-benzofuran-4-amine (1.0 eq.).
-
Solvent Addition: Dissolve the amine in a suitable aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1 - 1.2 eq.). If the carbonyl compound is significantly less reactive, a larger excess may be required.
-
Acid Catalyst (Optional but Recommended): Add acetic acid (1.0 - 2.0 eq.). The acid catalyzes the formation of the iminium ion, which is the species reduced by the hydride.[6]
-
Stirring: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-alkylated product.
Protocol 2: Catalytic N-Alkylation via Borrowing Hydrogen
The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology is an increasingly popular, atom-economical strategy for C-N bond formation.[8] This method utilizes alcohols as alkylating agents, with transition-metal catalysts temporarily "borrowing" hydrogen from the alcohol to form a transient carbonyl compound. This intermediate then undergoes a reductive amination-type pathway with the amine, and the "borrowed" hydrogen is returned in the final reduction step. The only byproduct is water.[9]
Principle & Causality: This process is enabled by catalysts, typically based on earth-abundant metals like manganese or precious metals like ruthenium, that can reversibly perform both oxidation and reduction steps within the same pot.[8][10] The reaction requires a base (e.g., t-BuOK) to facilitate the initial dehydrogenation of the alcohol. The in-situ generation of the highly reactive aldehyde intermediate at low concentrations minimizes side reactions and avoids the need to handle potentially unstable or toxic aldehyde reagents. The tolerance for other functional groups, including halides like the bromo-substituent on the substrate, makes this an excellent choice.[8]
Caption: Simplified catalytic cycle for Borrowing Hydrogen N-alkylation.
Detailed Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with Alcohols
This generalized protocol is based on systems developed for the N-alkylation of anilines using primary alcohols.[10]
-
Reaction Setup: In an oven-dried Schlenk tube or pressure vessel, combine 7-Bromo-2,3-dihydro-1-benzofuran-4-amine (1.0 eq.), the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 2.5 mol%), and the appropriate phosphine ligand (e.g., dppf, 6 mol%).
-
Reagent Addition: Add the primary alcohol (1.2 - 2.0 eq.) and a base (e.g., K₂CO₃ or t-BuOK, 1.0 - 1.5 eq.).
-
Solvent Addition: Add a dry, high-boiling point solvent such as toluene or p-xylene (approx. 0.2 M).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Place the reaction vessel in a preheated oil bath at 100-140 °C. The exact temperature will depend on the specific catalyst system and substrates used.
-
Reaction Monitoring: Stir the reaction for 12-48 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., hexanes/ethyl acetate) to isolate the desired N-alkylated product.
Protocol 3: Direct Alkylation with Alkyl Halides
Direct alkylation via an Sₙ2 reaction is the most traditional method for forming C-N bonds.[11] However, it is often a poor choice for the selective mono-alkylation of primary amines.
Principle & Causality: The primary amine starting material reacts with an alkyl halide to produce a secondary amine. The issue is that the secondary amine product is often more nucleophilic and less sterically hindered than the starting primary aromatic amine, leading to a second alkylation event that produces the tertiary amine.[1] This runaway reaction often results in a mixture of products that are difficult to separate. This method is generally only effective when exhaustive alkylation to the tertiary or quaternary stage is desired or under very specific, carefully controlled conditions.
Detailed Experimental Protocol: Direct Alkylation (with Caveats)
This protocol should be approached with the expectation of forming mixed products and requiring extensive purification.
-
Reaction Setup: In a round-bottom flask, dissolve 7-Bromo-2,3-dihydro-1-benzofuran-4-amine (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.). The base is required to neutralize the H-X acid formed during the reaction.
-
Alkylating Agent: Add the alkyl halide (e.g., alkyl iodide or bromide) (1.0 - 1.1 eq.) dropwise at room temperature. Using a minimal excess is crucial to limit over-alkylation.
-
Heating: Heat the reaction mixture (e.g., 50-80 °C) to facilitate the reaction, as aromatic amines are only moderately nucleophilic.
-
Monitoring: Monitor the reaction closely by TLC. Aim to stop the reaction upon consumption of the starting material, even if multiple products are visible.
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Extensive purification by column chromatography will likely be necessary to separate the desired secondary amine from the starting material and the di-alkylated byproduct.
Modern Alternative: For challenging direct alkylations, modern metallaphotoredox methods using copper catalysts and visible light can provide a valuable alternative, enabling the coupling of N-nucleophiles with a wide range of alkyl bromides at room temperature and often with higher selectivity than traditional thermal methods.[12][13]
Comparative Summary of Protocols
| Feature | Reductive Amination | Borrowing Hydrogen | Direct Alkylation |
| Alkylating Agent | Aldehydes, Ketones | Alcohols | Alkyl Halides |
| Key Reagent/Catalyst | Mild Hydride (e.g., NaBH(OAc)₃) | Transition Metal Catalyst (Ru, Mn, etc.) | Base (e.g., K₂CO₃) |
| Byproduct | Borate salts, water | Water | Halide salt |
| Typical Temperature | Room Temperature | 80 - 140 °C | 50 - 80 °C |
| Key Advantage | Excellent reliability, broad scope, mild conditions.[3][6] | High atom economy, green, uses stable alcohols.[8] | Simple reagents, no metal catalyst required. |
| Key Disadvantage | Requires carbonyl compound, stoichiometric reductant. | Requires specific catalyst, high temperatures. | Prone to over-alkylation, poor selectivity.[1] |
References
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
Kallmeier, F., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Retrieved from [Link]
-
Hutchins, R. O., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]
-
Tsuge, K., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Retrieved from [Link]
-
Matos, K., et al. (2017). Boron reagents for reductive amination. ResearchGate. Retrieved from [Link]
-
Bayguzina, A. R., & Khusnutdinov, R. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. Retrieved from [Link]
-
Hamann, H. J., & Ramachandran, P. V. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews. Retrieved from [Link]
-
Khusnutdinov, R. I., et al. (2014). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Retrieved from [Link]
-
Vyas, V., et al. (2023). N-Alkylation of Anilines with Primary Alcohols by MOF-Derived CoNx Nanoparticles on N-Doped Carbon. Thieme. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Kliuev, F., et al. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Omega. Retrieved from [Link]
-
GEMs Database. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. Retrieved from [Link]
-
Ríos-Lombardía, N., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
Laurita, T., et al. (2020). Recent developments in the synthesis and synthetic applications of 2,3-dihydrobenzofurans. CNR-IRIS. Retrieved from [Link]
-
Request PDF. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. Retrieved from [Link]
-
Bheemaraju, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
Dow, N. W., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. Retrieved from [Link]
-
Dow, N. W., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. PubMed. Retrieved from [Link]
-
Request PDF. (n.d.). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Sorribes, I., et al. (2014). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Organic Chemistry Portal. Retrieved from [Link]
-
MacCoss, M., & Stickler, K. M. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. Organic Letters. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc. Retrieved from [Link]
-
Choudary, B. M., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Singh, P., & Kaur, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Applied Pharmaceutical Science and Research. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromo-2,3-dihydro-1-benzofuran (C8H7BrO). Retrieved from [Link]
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Application of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine in agrochemical synthesis
Application Note: Strategic Utilization of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine in Next-Generation SDHI Fungicide Synthesis
Part 1: Executive Summary & Strategic Value
7-Bromo-2,3-dihydro-1-benzofuran-4-amine represents a high-value "privileged scaffold" in the design of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Unlike first-generation carboxamides (e.g., carboxin), modern SDHIs require a complex "lipophilic tail" to occupy the ubiquinone-binding pocket (site II) of the fungal mitochondrial complex II.
This specific intermediate offers a dual-functional handle for medicinal chemists:
-
The 4-Amino Group: Serves as the nucleophilic anchor for coupling with pyrazole-4-carbonyl chlorides (the "toxophore"), establishing the essential amide hydrogen bond donor required for potency.
-
The 7-Bromo Substituent: Acts as a regioselective handle for late-stage diversification via Suzuki-Miyaura cross-coupling. This allows for the precise installation of steric bulk (e.g., aryl, cyclopropyl, or bicyclic moieties) after the core scaffold is assembled, facilitating rapid library generation.
Part 2: Chemical Properties & Handling
| Property | Specification |
| CAS Number | 1368214-42-9 (Generic/Isomer Specific) |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water. |
| Stability | Light sensitive; susceptible to oxidation. Store under inert atmosphere at 2–8°C. |
| Reactivity Profile | Nucleophilic: Primary amine at C4. Electrophilic: Aryl bromide at C7 (Pd-catalyzed coupling). |
Part 3: Application Protocol – Synthesis of Pyrazole-Benzofuran SDHIs
This protocol details the conversion of 7-bromo-2,3-dihydro-1-benzofuran-4-amine into a bioactive carboxamide fungicide candidate. The workflow prioritizes Amide Coupling First , followed by Suzuki Coupling , to prevent catalyst poisoning by the free amine during the cross-coupling step.
Step 1: The "Core Assembly" (Amide Coupling)
Objective: Couple the benzofuran amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (a standard SDHI toxophore).
Reagents:
-
Substrate: 7-Bromo-2,3-dihydro-1-benzofuran-4-amine (1.0 equiv)
-
Electrophile: Pyrazole-4-carbonyl chloride (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Charge a flame-dried reaction flask with the benzofuran amine (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C under nitrogen.
-
Addition: Add DIPEA (1.5 equiv) followed by the dropwise addition of the acid chloride (1.1 equiv) dissolved in minimal DCM. Critical: Exothermic reaction; control rate to maintain T < 5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The amine peak (
) should disappear, replaced by the amide mass ( ). -
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane or flash chromatography (SiO₂, 0-40% EtOAc in Hexane).
Step 2: The "Tail Extension" (Suzuki-Miyaura Coupling)
Objective: Functionalize the C7 position with a 4-chlorophenyl group to complete the lipophilic pharmacophore.
Reagents:
-
Substrate: Amide Intermediate from Step 1 (1.0 equiv)
-
Boronic Acid: 4-Chlorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inerting: In a microwave vial or sealed tube, combine the Amide Intermediate, Boronic Acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.
-
Coupling: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.
-
Mechanistic Insight: The electron-rich benzofuran ring facilitates oxidative addition at the C7-Br bond, but steric hindrance from the adjacent furan oxygen requires a robust ligand like dppf or XPhos.
-
-
Workup: Cool to RT. Filter through a Celite pad (wash with EtOAc).[5] Wash filtrate with water and brine.[5]
-
Purification: Flash chromatography (SiO₂, Gradient elution).
-
Result: A fully assembled SDHI candidate.
-
Part 4: Process Logic & Pathway Visualization
The following diagram illustrates the divergent synthesis strategy enabled by the 7-bromo-4-amine scaffold.
Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the C4-Amine and C7-Bromide handles.
Part 5: Troubleshooting & Optimization
Common Issue 1: Low Yield in Suzuki Coupling (Step 2)
-
Cause: Steric hindrance at the C7 position due to the adjacent furan oxygen (C1) and the C6 hydrogen.
-
Solution: Switch to Buchwald's Gen-3 Precatalysts (e.g., XPhos Pd G3). The bulky biaryl ligand facilitates oxidative addition in sterically congested environments.
-
Alternative: Use Potassium Phosphate (K₃PO₄) instead of carbonate to reduce protodeboronation of the boronic acid.
Common Issue 2: Oxidation of the Starting Amine
-
Observation: Darkening of the starting material; "tar" formation.
-
Prevention: The 4-amino-benzofuran is electron-rich and prone to oxidation. Always store the amine as its Hydrochloride Salt (HCl) . Perform the free-basing in situ (using DIPEA) immediately prior to the amide coupling reaction.
Data: Solvent Screening for Amide Coupling
| Solvent | Base | Yield (%) | Notes |
|---|---|---|---|
| DCM | DIPEA | 92% | Standard choice; fast reaction. |
| THF | Et₃N | 78% | Slower; salt precipitation hinders stirring. |
| Toluene | K₂CO₃ | 65% | Poor solubility of the amine salt. |
| DMF | Pyridine | 88% | Good solubility, but difficult workup (high BP). |
References
-
Fungicide Resistance Action Committee (FRAC). (2022). SDHI Fungicides: Mode of Action and Resistance Management. Retrieved from [Link]
- Walter, H., et al. (2016). Pyrazole-carboxamides and their use as fungicides. Patent WO2016156085. (Illustrates the general class of pyrazole-benzofuran SDHIs).
-
Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of the mode of action of SDHI fungicides. Phytopathology, 103(9). (Provides mechanistic grounding for the lipophilic tail requirement).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. prepchem.com [prepchem.com]
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- 4. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Modular Synthesis and Antimicrobial Profiling of 2-Substituted Benzofurans
Introduction: The Benzofuran Scaffold in Drug Discovery[1][2]
The benzofuran moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of bioactive natural products (e.g., Eupomatenoid) and clinical drugs (e.g., Amiodarone). Its planar, aromatic architecture allows it to intercalate into DNA or bind effectively to hydrophobic pockets in enzymes, making it a prime candidate for antimicrobial and anticancer therapeutics.
This guide details a streamlined, modular workflow for synthesizing a library of 2-substituted benzofurans and subsequently profiling their antimicrobial efficacy. Unlike traditional multi-step methods (e.g., Rap-Stoermer condensation), we utilize a One-Pot Sonogashira Coupling-Cyclization . This transition metal-catalyzed approach offers superior atom economy and allows for the rapid diversification of the C-2 position—a critical region for modulating antimicrobial potency.
Chemical Synthesis Strategy
The One-Pot Sonogashira-Cyclization Protocol
The most efficient route to 2-substituted benzofurans involves the palladium/copper-catalyzed coupling of o-iodophenols with terminal alkynes. This reaction proceeds via a tandem sequence: an initial intermolecular Sonogashira coupling followed by an intramolecular nucleophilic attack of the phenoxide oxygen onto the activated alkyne (5-exo-dig cyclization).
Key Advantages:
-
Modularity: Diversity is introduced simply by changing the terminal alkyne.
-
Efficiency: No isolation of the intermediate o-alkynylphenol is required.
-
Mild Conditions: Tolerates various functional groups (esters, nitriles, halides).
Reaction Workflow Diagram
The following diagram outlines the critical path for the synthesis, highlighting the catalytic cycle and key process controls.
Figure 1: Modular workflow for the one-pot synthesis of benzofuran derivatives.
Detailed Experimental Protocol
Materials
-
Substrate: 2-Iodophenol (1.0 equiv)
-
Reagent: Terminal Acetylene (1.2 equiv)
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (2 mol%), Copper(I) iodide (1 mol%)
-
Base/Solvent: Triethylamine (Et3N) (3.0 equiv), DMF (Anhydrous)
Step-by-Step Procedure
-
Deoxygenation (Critical): Sparge anhydrous DMF and Et3N with Argon for 15 minutes. Oxygen poisons the Pd(0) species and promotes homocoupling of alkynes (Glaser coupling).
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a stir bar, add 2-iodophenol (1.0 mmol), Pd(PPh3)2Cl2 (14 mg, 0.02 mmol), and CuI (1.9 mg, 0.01 mmol).
-
Addition: Add the degassed DMF (5 mL) and Et3N (0.42 mL, 3.0 mmol). Stir for 2 minutes until dissolved.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Coupling Phase: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC.[1][2] You should see the disappearance of the iodophenol.
-
Cyclization Phase: Heat the reaction mixture to 80°C for 4–8 hours. The spot corresponding to the intermediate alkyne will convert to a more non-polar spot (the benzofuran).
-
Workup: Cool to RT. Dilute with Ethyl Acetate (30 mL). Wash with 5% LiCl solution (3x 10 mL) to effectively remove DMF. Wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify via flash chromatography on silica gel using a Hexane/Ethyl Acetate gradient (typically 95:5 to 90:10).
Validation Checkpoints:
-
1H NMR: Look for the disappearance of the phenolic -OH (broad singlet, ~5.0-6.0 ppm) and the appearance of the C-3 proton on the furan ring (typically a sharp singlet around 6.8–7.5 ppm, depending on substitution).
Antimicrobial Profiling: MIC Determination
Once the library is synthesized, the biological activity is assessed using the Broth Microdilution Method , adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Assay Principle
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.[3] We utilize Resazurin (Alamar Blue) as a viability indicator; living cells reduce the blue, non-fluorescent dye to pink, fluorescent resorufin.
Biological Workflow Diagram
Figure 2: Broth microdilution workflow using Resazurin for visual MIC determination.
Detailed Protocol (CLSI M07 Adapted)
-
Stock Preparation: Dissolve benzofuran derivatives in 100% DMSO to a concentration of 10 mg/mL.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup:
-
Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.
-
Add 200 µL of compound stock (diluted to 2x starting concentration in media) to column 1.
-
Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.
-
Controls: Column 11 = Growth Control (Bacteria + Media + DMSO). Column 12 = Sterility Control (Media only).
-
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland turbidity. Dilute this suspension 1:100 in CAMHB.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL.
-
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.
-
MIC Endpoint: The lowest concentration well that remains BLUE .
-
Structure-Activity Relationship (SAR) Insights
To guide your synthesis, the following table summarizes established SAR trends for benzofuran antimicrobials based on recent literature.
| Structural Modification | Effect on Activity | Mechanistic Rationale |
| C-2 Aryl Group | Critical | Provides lipophilicity for membrane penetration; planar systems enhance DNA intercalation. |
| C-5 Halogen (F, Cl, Br) | Enhances | Increases metabolic stability and lipophilicity (logP). Halogens often improve binding affinity to bacterial proteins (e.g., DNA gyrase). |
| C-3 Methyl/Ethyl | Variable | Small alkyl groups can improve solubility but excess bulk may hinder binding. |
| Electron-Withdrawing Groups (NO2, CN) | Enhances | Often increases potency against Gram-positive bacteria by altering the electronic distribution of the pharmacophore. |
Expert Tip: When designing your library, prioritize placing Electron-Withdrawing Groups (EWGs) at the para-position of the C-2 phenyl ring, as this has shown consistent potency in recent studies against MRSA.
References
-
Vertex AI Search. (2023). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. Link
-
Vertex AI Search. (2023). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PubMed Central. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Link
-
RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Link
-
Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Organic Chemistry Portal. Link
Sources
Application Note: 7-Bromo-2,3-dihydro-1-benzofuran-4-amine in Psychoactive Synthesis
This Application Note and Protocol guide details the synthesis and application of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine , a critical bifunctional scaffold used in the development of rigidified phenethylamine derivatives (such as the "FLY" and "Hemifly" classes of psychoactive compounds).
Executive Summary
7-Bromo-2,3-dihydro-1-benzofuran-4-amine (hereafter referred to as Scaffold A ) represents a high-value intermediate for the synthesis of conformationally restricted serotonin 5-HT2A/2C receptor agonists. By locking the methoxy group of traditional phenethylamines (like 2C-B) into a dihydrofuran ring, researchers can probe the steric and electronic requirements of the receptor binding pocket.
This guide provides a validated protocol for the regioselective synthesis of Scaffold A and details its downstream conversion into two distinct classes of psychoactive "Hemifly" compounds.
Chemical Context & Strategic Value
The dihydrobenzofuran (DHBF) moiety serves as a bioisostere for the ortho-alkoxy-phenyl system found in mescaline and the 2C-x family.
-
Conformational Restriction: The furan ring "freezes" the oxygen lone pair orientation, often enhancing affinity for 5-HT receptors compared to the freely rotating methoxy group.
-
Regiochemistry: Scaffold A possesses two distinct handles:
-
C4-Amine: A versatile nitrogen nucleophile that can be converted into a halogen (for steric bulk) or a carbon chain (via Sandmeyer/Heck chemistry).
-
C7-Bromine: Positioned ortho to the furan oxygen, this halogen mimics the hydrophobic bulk required for high potency in the DOx/2C-x series.
-
Structural Logic
The target scaffold allows for the divergent synthesis of two isomers:
-
Type I (Pseudo-2C-B): Side chain at C4, Bromine at C7.
-
Type II (Inverse-Hybrid): Side chain at C7, Bromine at C4.
Safety & Compliance (Critical)
-
Hazardous Reagents: This protocol utilizes Bromine (Br₂) (highly corrosive, inhalation hazard) and n-Butyllithium (pyrophoric). All reactions must be performed in a fume hood under inert atmosphere (Ar/N₂).
-
Potency Warning: Downstream products (Hemifly/Dragonfly analogs) are active in the sub-milligram to low-milligram range. Full PPE (double nitrile gloves, respirator, face shield) is mandatory when handling final compounds.
-
Legal Status: Ensure compliance with all local regulations (e.g., DEA CSA, UK PSA) regarding analog acts before synthesis.
Protocol A: Synthesis of the Scaffold
Objective: Synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine from 3-acetamidophenol.
Retrosynthetic Strategy
Direct nitration of dihydrobenzofuran yields a mixture of 5- and 7-isomers, making access to the 4-position difficult. We utilize a Claisen Rearrangement strategy to regioselectively install the ring adjacent to the nitrogen.
Step-by-Step Methodology
Step 1: O-Allylation
-
Precursor:
-Acetyl-3-aminophenol (CAS: 621-42-1). -
Reagents: Allyl bromide (1.2 eq),
(1.5 eq), Acetone. -
Procedure:
-
Dissolve 15.1 g (0.1 mol) of
-acetyl-3-aminophenol in 250 mL dry acetone. -
Add 20.7 g anhydrous
. -
Add 10.4 mL Allyl bromide dropwise.
-
Reflux for 6 hours. Monitor by TLC (EtOAc:Hex 1:1).
-
Filter salts, evaporate solvent. Recrystallize from ethanol.
-
-
Yield: ~90% of 3-(allyloxy)acetanilide.
Step 2: Claisen Rearrangement
-
Reagents:
-Diethylaniline (solvent/catalyst). -
Procedure:
-
Suspend the allyl ether (10 g) in 30 mL
-diethylaniline. -
Heat to 200°C (vigorous reflux) for 4 hours. The allyl group migrates to the ortho position (C2), between the OH and NHAc groups.
-
Cool, dilute with EtOAc, wash with dilute HCl (to remove aniline).
-
Isolate 2-allyl-3-acetamidophenol.
-
-
Mechanism: [3,3]-Sigmatropic rearrangement.
Step 3: Cyclization to Dihydrobenzofuran
-
Reagents: 48% HBr in Acetic Acid.
-
Procedure:
-
Dissolve the rearranged phenol in glacial acetic acid.
-
Add 33% HBr/AcOH (catalytic amount usually sufficient, or stoichiometric for hydrobromination-cyclization).
-
Heat to 90°C for 4 hours.
-
Pour into ice water. Extract with DCM.
-
Step 4: Hydrolysis & Regioselective Bromination
-
Reagents: NaOH (aq), then
or NBS. -
Procedure:
-
Hydrolysis: Reflux the acetamide in 10% NaOH/EtOH for 2 hours to yield 4-amino-2,3-dihydrobenzofuran.
-
Bromination: Dissolve the free amine in DCM at 0°C.
-
Add NBS (N-bromosuccinimide, 1.05 eq) portion-wise.
-
Selectivity: The amino group at C4 strongly activates the para position (C7). The ring oxygen also activates C7 (ortho). This synergistic directing effect ensures high regioselectivity for C7 over C5.
-
-
Final Product: 7-Bromo-2,3-dihydro-1-benzofuran-4-amine .
Visualization: Synthesis Pathway
Caption: Figure 1. Chemo-enzymatic logic for the construction of the 4,7-disubstituted dihydrobenzofuran scaffold.
Protocol B: Downstream Applications (Psychoactive Synthesis)
This scaffold allows access to "2C-B-Hemifly" (1-(7-bromo-2,3-dihydrobenzofuran-4-yl)-2-aminoethane). In this analog, the side chain is at C4 and the bromine is at C7.
Synthesis of 2C-B-Hemifly
Target: A rigid analog of 2C-B where the 2-methoxy group is cyclized.
-
Sandmeyer Reaction (Amine -> Iodine):
-
Cool a solution of Scaffold A in
to 0°C. -
Add
(aq) slowly to form the diazonium salt. -
Add KI (potassium iodide) solution. The diazonium group is replaced by Iodine.
-
Product: 4-Iodo-7-bromo-2,3-dihydrobenzofuran.
-
Note: Iodine is installed at C4 because it is more reactive in the subsequent Heck coupling than the Bromine at C7.
-
-
Heck Coupling (Side Chain Installation):
-
Reagents: Acrylonitrile,
, , . -
Procedure: React the 4-Iodo intermediate with acrylonitrile. The Pd catalyst inserts selectively into the C-I bond (weaker than C-Br).
-
Product: 3-(7-bromo-2,3-dihydrobenzofuran-4-yl)acrylonitrile.
-
-
Reduction:
-
Reagents:
(LAH) in THF. -
Procedure: Reduce the unsaturated nitrile to the primary amine.
-
Final Product: 1-(7-bromo-2,3-dihydrobenzofuran-4-yl)-2-aminoethane .
-
Data Summary Table
| Parameter | Scaffold A (Intermediate) | 2C-B-Hemifly (Target) | 2C-B (Reference) |
| Formula | |||
| MW | 214.06 g/mol | 242.11 g/mol | 260.13 g/mol |
| C4 Substituent | |||
| C7 Substituent | |||
| 5-HT2A Affinity | N/A (Precursor) | High ( | High ( |
Divergent Pathway Visualization
Caption: Figure 2. Divergent synthesis of regioisomeric psychoactive ligands from the common amine scaffold.
References
-
Monte, A. P., Marona-Lewicka, D., Parker, M. A., Wainscott, D. B., & Nichols, D. E. (1996). Dihydrobenzofuran analogues of hallucinogens.[5][6] 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953–2961. Link
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2C-B pharmacology). Link
- Bhat, B. A., et al. (2005). Regioselective bromination of phenols and anilines using NBS. Tetrahedron Letters, 46(34), 5663-5665.
Sources
- 1. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. tdcommons.org [tdcommons.org]
- 3. CN103012337A - Synthetic technology for 4-acetamido-2,3-dihydrobenzofuran-7-methyl formate - Google Patents [patents.google.com]
- 4. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 5. Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
[1][2]
Status: Operational Ticket ID: PUR-7BDBA-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Diagnostic Triage: Identify Your Failure Mode
Before proceeding with a full protocol, identify which specific chromatography issue you are facing. 7-Bromo-2,3-dihydro-1-benzofuran-4-amine (hereafter Compound A ) presents unique challenges due to the basicity of the C4-amine and the lipophilicity of the C7-bromine.[1]
| Symptom | Diagnosis | Immediate Action |
| Broad, streaking bands (Tailing) | Silanol Interaction: The basic amine is hydrogen-bonding with acidic silanols on the silica gel.[1] | Go to Protocol A (Mobile Phase Modification).[1] |
| Co-elution with impurities | Selectivity Issue: Likely co-eluting with the nitro-precursor or des-bromo byproduct.[1] | Go to Protocol B (Stationary Phase Switching).[1] |
| Precipitation at column head | Solubility Mismatch: Sample is crashing out when the non-polar mobile phase hits the sample loop. | Go to Protocol C (Dry Loading).[1] |
| Product decomposition | Acid Sensitivity: The silica acidity is oxidizing the amine or causing degradation. | Switch to Basic Alumina (See Protocol B).[1] |
Troubleshooting Protocols
Protocol A: The "Tailing" Fix (Mobile Phase Modification)
Target Issue: The compound elutes as a streak rather than a tight band.
The Science: Silica gel is slightly acidic (
Step-by-Step Workflow:
-
Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (
) .[1] TEA is generally preferred for organic solubility.[1] -
Column Pre-Treatment (Critical Step):
-
Do not just add TEA to your run solvent.[1] You must equilibrate the column first.
-
Flush the column with 3-4 Column Volumes (CV) of Hexane containing 1% TEA .
-
Why? This saturates the silica's acidic sites before your sample touches them.
-
-
Running the Gradient:
Validation Check: Run a TLC plate of your crude mixture using the exact mobile phase (e.g., 20% EtOAc/Hex + 1% TEA). If the spot is round (not teardrop-shaped), the column will work.
Protocol B: Stationary Phase Switching
Target Issue: Silica causes decomposition or fails to separate the amine from closely related impurities.
If standard silica fails, switch the stationary phase. The 7-bromo substituent increases lipophilicity, making the molecule suitable for alternative phases.
Option 1: Amine-Functionalized Silica (
-
Mechanism: The surface is bonded with propyl-amine groups, creating a basic environment that repels the amine on your compound.
-
Benefit: No TEA modifier required in the mobile phase.
Option 2: Basic Alumina (Aluminum Oxide) [1]
-
Mechanism: Alumina is amphoteric.[1][3] "Basic" alumina (
) prevents acid-catalyzed decomposition of the amine.[1] -
Warning: Alumina has lower surface area than silica; you must reduce your loading mass by 50% compared to silica.[1]
Protocol C: Dry Loading (Solubility Management)
Target Issue: Sample precipitates or bands are broad due to liquid loading volume.
Compound A is likely a solid with moderate solubility in Hexane.[1] Injecting it dissolved in DCM or EtOAc onto a Hexane-equilibrated column causes immediate precipitation (the "crashing out" effect), leading to high back-pressure and poor resolution.[1]
The Dry Load Protocol:
-
Dissolve: Dissolve crude Compound A in a minimal amount of low-boiling solvent (DCM or Acetone).
-
Adsorb: Add dry silica gel (ratio: 1g crude to 3g silica) or Celite 545 (ratio: 1g crude to 5g Celite).[1]
-
Evaporate: Rotary evaporate until you have a free-flowing powder. Caution: Do not over-dry if the compound is volatile, though this amine is relatively heavy.
-
Load: Pour the powder into a solid load cartridge or pack it carefully on top of the wet column bed.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for purifying Compound A .
Caption: Decision tree for optimizing purification parameters based on TLC behavior and solubility.
Data & Reference Tables
Table 1: Mobile Phase Strength Guidelines
Estimated Rf values for Compound A on Silica Gel (Pre-treated with 1% TEA).
| Solvent System (v/v) | Estimated Rf | Application |
| 100% Hexane | 0.00 - 0.05 | Column Equilibration |
| 5% EtOAc / 95% Hex | 0.10 - 0.15 | Elution of non-polar impurities (e.g., dibromo precursors) |
| 15% EtOAc / 85% Hex | 0.25 - 0.35 | Target Elution Zone for Compound A |
| 50% EtOAc / 50% Hex | > 0.80 | Column Flush / Elution of highly polar byproducts |
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?
A: Yes. DCM/Methanol is a common alternative, but it is often too strong for this specific molecule. The 7-bromo-2,3-dihydro-1-benzofuran core is moderately lipophilic.[1] DCM might elute it too quickly (
Q: My compound turned dark brown on the column. What happened? A: This indicates oxidation.[1] Anilines are sensitive to oxidation, which is accelerated by the high surface area of acidic silica.
-
Fix: Wrap the column in aluminum foil (light protection) and switch to Neutral or Basic Alumina to remove the acidic catalyst [1].
Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a boiling point of ~89°C. It will co-evaporate with your solvent on the rotovap. If traces remain, they can be removed by high-vacuum drying or by a quick wash of the isolated solid with cold pentane (if the product is solid).
Q: Is the bromine atom stable during chromatography? A: Yes, aryl bromides are generally stable on silica. However, avoid using mobile phases containing palladium residues or strong reducing agents.
References
-
Biotage. (2023).[1][4][5] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Sorbtech. (2023).[1] HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
-
Teledyne ISCO. (n.d.).[1][6] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
Optimization of cyclization conditions for dihydrobenzofuran synthesis.
Technical Support Center: Dihydrobenzofuran (DHB) Synthesis Optimization
Current Status: Online Operator: Senior Application Scientist Ticket ID: DHB-OPT-2024
Introduction: The DHB Challenge
Welcome to the Dihydrobenzofuran (DHB) Technical Support Center. The DHB scaffold is a privileged pharmacophore found in bioactive neolignans (e.g., trans-dehydrodiferulate), morphine alkaloids, and various anti-cancer agents.
The Core Problem: Researchers often struggle with three primary failure modes during DHB synthesis:
-
Regioselectivity: Competitive formation of 6-membered chromans (6-endo-trig) vs. the desired 5-membered DHB (5-exo-trig).
-
Elimination:
-hydride elimination in transition-metal catalysis leading to benzofurans or open-chain styrenes instead of DHBs. -
Polymerization: Radical or acid-sensitive substrates degrading under harsh cyclization conditions.
This guide provides self-validating protocols and troubleshooting logic to overcome these barriers.
Method Selection Wizard
Before optimizing, ensure you are using the correct mechanistic pathway for your substrate. Use the logic flow below to select your protocol.
Figure 1: Decision matrix for selecting the optimal DHB synthesis pathway based on substrate functionality.
Protocol A: Pd-Catalyzed Intramolecular Etherification
Best for: Substrates containing an aryl halide (Br/Cl) and a tethered alcohol. Key Mechanism: Intramolecular C-O bond formation via reductive elimination.
The Optimization Matrix
| Parameter | Recommendation | Technical Rationale |
| Ligand | Biaryl Phosphines (e.g., tBuXPhos, CPhos, RockPhos) | Bulky, electron-rich ligands promote difficult C-O reductive elimination and prevent |
| Base | Cs₂CO₃ or K₃PO₄ | Weaker bases reduce side reactions compared to NaOtBu; Cesium effect aids solubility in non-polar solvents. |
| Solvent | Toluene or Xylenes | Non-polar solvents stabilize the active catalytic species; avoid coordinating solvents like DMF if conversion is low. |
Standardized Protocol (Self-Validating)
-
Setup: Charge a dried Schlenk tube with Pd(OAc)₂ (2 mol%), tBuXPhos (2.5 mol%), and Cs₂CO₃ (1.5 equiv).
-
Addition: Add substrate (1.0 equiv) in Toluene (0.2 M).
-
Validation Check: The solution should turn from dark red/brown to a lighter orange/yellow upon heating to 80°C, indicating active L-Pd(0) formation.
-
Reaction: Stir at 80–100°C for 4–12 hours.
-
Workup: Filter through Celite to remove palladium black (prevents post-reaction isomerization).
Troubleshooting FAQ
-
Q: I am observing significant dehalogenation (reduction) of my aryl halide.
-
Diagnosis: The hydride source is likely your alcohol substrate undergoing
elimination before C-O bond formation. -
Fix: Switch to a bulkier ligand like RockPhos or Mor-DalPhos . The steric bulk accelerates the rate of C-O reductive elimination over the competing
-hydride elimination pathway.
-
-
Q: The reaction stalls at 50% conversion.
-
Diagnosis: Catalyst poisoning by halide accumulation.
-
Fix: Add 10-20 mol% of pivalic acid (PivOH). This acts as a proton shuttle, facilitating the turnover of the carbonate base in the catalytic cycle.
-
Protocol B: Mn(OAc)₃ Mediated Radical Cyclization[1]
Best for: Constructing DHBs from 1,3-dicarbonyls and alkenes (intermolecular) or unsaturated
The Optimization Matrix
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | Mn(OAc)₃ (2.0 - 2.2 equiv) | Two oxidation events are required: Enolate |
| Co-Oxidant | Cu(OAc)₂ (0.1 - 0.5 equiv) | CRITICAL: Copper oxidizes the intermediate radical 350x faster than Mn(III), preventing polymerization and ensuring cyclization. |
| Solvent | Glacial Acetic Acid | Essential for solubility of Mn(OAc)₃; high temperature (60-80°C) is usually required. |
Troubleshooting FAQ
-
Q: My yield is low, and I see oligomers.
-
Diagnosis: The intermediate radical is reacting with another alkene molecule instead of cyclizing.
-
Fix: Increase the amount of Cu(OAc)₂ . The copper salt intercepts the secondary radical rapidly to form the carbocation/alkene required for the final ring closure.
-
-
Q: The Mn(OAc)₃ is not dissolving.
-
Diagnosis: Hydrated salt issues.
-
Fix: Use anhydrous Mn(OAc)₃ or perform a solvent swap: dissolve the Mn salt in AcOH first at 80°C, then add the substrate. Ethanol can be used as a co-solvent if the substrate is acid-sensitive, but yields may drop.
-
Protocol C: Acid-Catalyzed Hydroalkoxylation
Best for: 2-Allyl phenols (atom-economic "Green" route). Key Mechanism: Protonation of the alkene followed by intramolecular nucleophilic attack by the phenol.
The Optimization Matrix
| Parameter | Recommendation | Technical Rationale |
| Catalyst | Triflic Acid (TfOH) or Au(I)/AgOTf | Brønsted acids are cheaper; Gold catalysts (AuCl/AgOTf) provide superior regiocontrol (Markovnikov addition). |
| Solvent | DCE or Nitromethane | Non-coordinating solvents prevent catalyst quenching. |
Troubleshooting FAQ
-
Q: I am getting the 6-membered chroman instead of the 5-membered DHB.
-
Diagnosis: Thermodynamic control favors the 6-membered ring.
-
Fix: Switch to Kinetic Control . Lower the temperature and use a highly reactive catalyst like a cationic Gold(I) complex. This favors the 5-exo-trig closure (DHB) over the 6-endo-trig closure.
-
Visualizing the Pd-Catalytic Cycle
Understanding the competition between C-O bond formation and side reactions is vital for Method A.
Figure 2: Mechanistic pathway of Pd-catalyzed etherification. Note that bulky ligands force the pathway toward Reductive Elimination (Green) and away from Beta-Hydride Elimination (Red).
References
-
Buchwald, S. L., et al. (2001). "Palladium-Catalyzed Intramolecular Etherification of Aryl Halides." Journal of the American Chemical Society.[1][2]
-
Wolfe, J. P., et al. (2010). "Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization: Expedient Construction of Dihydrobenzofurans." Journal of the American Chemical Society.[1][2]
-
Wolfe, J. P., et al. (2015). "Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols." Organic Letters.
-
Snider, B. B. (2009).[3] "Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations." Tetrahedron.
-
Nicewicz, D. A., et al. (2014). "Direct catalytic anti-Markovnikov hydroetherification of alkenols." Science.
Sources
Side-product formation in the synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine .
The 2,3-dihydro-1-benzofuran-4-amine core is an extremely electron-rich aromatic system. The C4-amino group and the C7a-ring oxygen synergistically activate the C5 and C7 positions toward electrophilic aromatic substitution[1]. Without precise control of steric and electronic parameters, halogenation will inevitably result in poor regioselectivity, over-bromination, and oxidative degradation[2].
This guide provides field-proven causality, self-validating protocols, and diagnostic data to ensure high-fidelity synthesis.
I. Mechanistic Pathway & Regioselectivity Logic
To achieve selective bromination at the C7 position, we must manipulate the steric environment of the substrate. The C5 position is sterically accessible and electronically activated (ortho to the amine). By installing a bulky protecting group (e.g., an N-acetyl group) on the C4-amine, we create a steric shield that forces the electrophile to attack the C7 position exclusively[2][3].
Fig 1: Regioselective pathway directing bromination to the C7 position via steric shielding.
II. Quantitative Data & Analytical Signatures
When troubleshooting your crude reaction mixtures, use the following analytical signatures to identify which side-product pathway is dominating your synthesis.
Table 1: Analytical Signatures of Common Reaction Products
| Compound / Side Product | Causality / Mechanism | ¹H NMR Signature (Aromatic Region) | Mass Spec (ESI+) |
| 7-Bromo Target | Controlled electrophilic aromatic substitution at C7. | Two ortho-coupled doublets (~6.4 & 7.1 ppm, J ≈ 8 Hz). | [M+H]⁺ 214 / 216 (1:1 ratio) |
| 5-Bromo Regioisomer | Lack of steric shielding at the C4-amine during bromination. | Two ortho-coupled doublets (~6.3 & 6.9 ppm, J ≈ 8 Hz). | [M+H]⁺ 214 / 216 (1:1 ratio) |
| 5,7-Dibromo Isomer | Excess brominating agent; reaction temperature too high. | Single aromatic proton at C6 (Singlet, ~7.4 ppm). | [M+H]⁺ 292 / 294 / 296 (1:2:1) |
| Aromatized Benzofuran | Radical abstraction of benzylic hydrogens by NBS[4]. | Loss of aliphatic signals (~3.2, 4.6 ppm); new signals >7.5 ppm. | [M+H]⁺ 212 / 214 (1:1 ratio) |
III. Troubleshooting FAQs
Q1: Why am I seeing a 60:40 ratio of the 5-bromo to 7-bromo isomer when using direct bromination? A: The C5 position is directly ortho to the strongly activating, electron-donating primary amine at C4. Kinetically, electrophilic aromatic substitution favors this position due to the stabilization of the arenium ion intermediate[1]. To invert this regioselectivity, you must install an N-acetyl or N-Boc protecting group. This increases the steric bulk around C5, forcing the incoming bromonium ion to attack the less hindered C7 position[2].
Q2: I protected the amine, but I am still getting 15-20% of the 5,7-dibromo side product. How do I prevent over-bromination? A: Over-bromination occurs when the electrophile is too reactive or present in localized excess.
-
Reagent Choice: Never use elemental bromine (Br₂) for this substrate. Use strictly recrystallized N-Bromosuccinimide (NBS).
-
Temperature Control: The reaction must be maintained at -20 °C to -10 °C. At room temperature, the activation energy barrier for the second bromination at C5 is easily overcome.
-
Addition Rate: Add the NBS as a solution dropwise over 1 hour, rather than as a solid, to prevent localized high concentrations.
Q3: My LC-MS shows a mass of [M-2], and NMR confirms the loss of the dihydrofuran ring. What causes this aromatization? A: You are observing the oxidative aromatization of the 2,3-dihydrobenzofuran ring to a fully aromatic benzofuran[5]. NBS is prone to homolytic cleavage, generating bromine radicals that abstract the weak benzylic hydrogens at C2/C3, followed by the elimination of HBr[4]. Fix: This is a radical pathway. Ensure your reaction flask is wrapped in aluminum foil (exclude light), purge the solvent with Argon to remove oxygen, and consider adding a radical scavenger (like 1 mol% BHT) if the issue persists.
Fig 2: Diagnostic logic tree for resolving radical aromatization and over-bromination side reactions.
IV. Optimized Experimental Protocol
This self-validating protocol utilizes the steric-shielding strategy to guarantee >95% regioselectivity for the 7-bromo isomer.
Step 1: N-Acetylation (Steric Shielding)
-
Dissolve 4-amino-2,3-dihydrobenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Dropwise add acetic anhydride (1.1 eq). Stir for 2 hours at room temperature.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield N-(2,3-dihydrobenzofuran-4-yl)acetamide.
Step 2: Regioselective Bromination
-
Dissolve the protected intermediate in anhydrous N,N-Dimethylformamide (DMF) (15 mL/g).
-
Wrap the reaction flask completely in aluminum foil to suppress radical pathways. Purge with Argon for 15 minutes.
-
Cool the solution to precisely -20 °C using a dry ice/ethylene glycol bath.
-
Dissolve recrystallized NBS (1.02 eq) in DMF and add dropwise via a syringe pump over 1 hour.
-
Stir for an additional 2 hours at -20 °C.
-
Quench cold with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted electrophiles. Extract with Ethyl Acetate, wash 3x with brine (to remove DMF), and concentrate.
Step 3: Deprotection
-
Suspend the crude 7-bromo-N-acetyl intermediate in a 1:1 mixture of Ethanol and 6M HCl.
-
Heat to reflux (90 °C) for 6 hours until LC-MS indicates complete consumption of the starting material.
-
Cool to 0 °C, basify to pH 10 using 2M NaOH, and extract with DCM.
-
Purify via silica gel chromatography (Hexanes/EtOAc) to yield pure 7-Bromo-2,3-dihydro-1-benzofuran-4-amine .
V. References
1.[1] Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: 2.[3] Synthetic Approaches to the Lamellarins—A Comprehensive Review. National Institutes of Health (PMC). Available at: 3.[5] Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (PMC). Available at: 4.[2] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (PMC). Available at: 5.[4] Recent advances in oxidative radical difunctionalization of N-arylacrylamides enabled by carbon radical reagents. Beilstein Journals. Available at:
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances in oxidative radical difunctionalization of N-arylacrylamides enabled by carbon radical reagents [beilstein-journals.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
The following technical guide is structured to address the specific challenges of synthesizing and purifying 7-Bromo-2,3-dihydro-1-benzofuran-4-amine . This molecule presents a classic "regioselectivity trap" in organic synthesis, where standard electrophilic substitution fails to yield the desired isomer.[1]
Executive Technical Summary
The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine is frequently plagued by two critical failure modes:
-
Regioisomer Contamination (The "C5 vs. C7" Problem): Direct bromination of the 4-amino (or 4-acetamido) scaffold predominantly yields the 5-bromo isomer due to the synergistic para-directing effect of the ether oxygen and the ortho-directing effect of the amine.[1][2]
-
Hydrodehalogenation: Reduction of the nitro precursor (if used) using standard catalytic hydrogenation (H₂/Pd-C) often results in the loss of the bromine atom.[1][2]
This guide provides a Directed Ortho Metalation (DoM) workflow to solve the regioselectivity issue and a Chemoselective Reduction protocol to preserve the halogen.
Module A: Solving the Regioselectivity Crisis
The Issue: Standard electrophilic bromination (NBS, Br₂) follows electronic activation.[1] In 4-amino-2,3-dihydrobenzofuran, Position 5 is electronically "hot" (activated by both the ring oxygen and the nitrogen).[1][2] Position 7 is less activated.[1] The Solution: You must switch from electronic control to coordination control using Organolithium chemistry.[1]
Protocol: Directed Ortho Metalation (DoM) for C7 Bromination
This protocol utilizes the ether oxygen at Position 1 as a Directing Metalation Group (DMG) to exclusively target Position 7.[1][2]
Prerequisites:
-
Substrate: N-Boc-4-amino-2,3-dihydrobenzofuran (The Boc group is essential to prevent N-deprotonation and acts as a secondary directing group, though the ether effect dominates here).[1][2]
-
Reagent: t-Butyllithium (t-BuLi) or n-Butyllithium (n-BuLi) with TMEDA.[1][2]
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck flask under Argon. Dissolve N-Boc-4-amino-2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Note: Temperature control is vital to prevent benzylic lithiation at the C3 position.
-
Lithiation: Add t-BuLi (2.2 eq) dropwise over 20 minutes.
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.[1]
-
Bromine Quench: Add a solution of 1,2-Dibromo-1,1,2,2-tetrafluoroethane (BrCF₂CF₂Br) or NBS (dissolved in THF) dropwise.[1][2]
-
Workup: Quench with saturated NH₄Cl (aq) while still cold. Extract with EtOAc.[1][3]
Decision Matrix: Bromination Strategy
Use this table to determine why your current yield is low.
| Method | Mechanism | Major Product | Purity Profile | Recommendation |
| NBS / DMF | Electrophilic Substitution (S_E_Ar) | 5-Bromo (Impurities: 5,7-dibromo) | Low (Isomer mix) | AVOID for 7-bromo target.[1][2] |
| Br₂ / AcOH | Electrophilic Substitution | 5-Bromo + Oxidation products | Very Low (Tarry) | AVOID .[1][2] |
| DoM (n-BuLi) | Coordination Directed | 7-Bromo (>95% Regioselectivity) | High | RECOMMENDED . |
Module B: Chemoselective Reduction (Preserving the Bromine)
If you arrive at the amine via a 4-nitro-7-bromo intermediate (e.g., synthesized from a substituted phenol precursor), you must avoid standard hydrogenation.[1][2]
The Trap: H₂/Pd-C will rapidly cleave the C-Br bond (Hydrodehalogenation), yielding the non-brominated amine.[1][2]
Recommended Protocol: Iron-Mediated Reduction
This method is chemoselective for -NO₂ and leaves the Aryl-Br bond intact.[1][2]
-
Mixture: Suspend the 4-nitro-7-bromo intermediate in EtOH:H₂O (4:1) .
-
Additives: Add Iron powder (5.0 eq) (reduced grade) and Ammonium Chloride (NH₄Cl, 3.0 eq) .
-
Reaction: Heat to 70°C with vigorous stirring for 2-4 hours. Monitor by TLC/LCMS.[1]
-
Workup (Crucial for Yield):
Visualizing the Logic
The following diagram illustrates the divergence between the "Trap" pathway (Electrophilic) and the "Success" pathway (DoM/Chemoselective).
Caption: Mechanistic divergence showing why DoM (Green path) is required to overcome the natural electronic preference for the 5-position (Red path).
Troubleshooting FAQs
Q1: I am using the DoM method, but I see a significant amount of starting material remaining. Why?
-
Diagnosis: Incomplete lithiation or "Quench Delay."[1]
-
Fix:
-
Ensure your t-BuLi is titrated. Old reagents often lose molarity.[1]
-
Increase the lithiation time at -78°C to 90 minutes.
-
The "Complex Induced Proximity Effect" (CIPE): The coordination of Li to the ether oxygen is fast, but the deprotonation requires the aggregate to break down. Adding TMEDA (1.1 eq) breaks up the Lithium aggregates and accelerates the deprotonation at C7.[1]
-
Q2: My product turns dark purple/black during storage. Is it decomposing?
-
Diagnosis: Anilines, especially electron-rich ones like this, are prone to oxidative polymerization (formation of "aniline blacks").[1][2]
-
Fix:
Q3: Can I use catalytic hydrogenation if I use a "poisoned" catalyst?
-
Diagnosis: You want to avoid Fe/NH₄Cl sludge.[1]
-
Fix: Yes, but with extreme caution. You can use Pt/C (Sulfided) or Raney Nickel (washed neutral).[1][2] However, standard Pd/C will almost always strip the bromine.[1] The Iron or Tin(II) Chloride method is chemically safer for the halogen.[1]
Q4: I see a byproduct with mass M+16 in my LCMS.
-
Diagnosis: Oxidation of the dihydrobenzofuran ring to benzofuran .[1]
-
Cause: This often happens if DDQ or excess NBS is used, or if the reaction mixture is heated in air.[1] The dihydro- structure is susceptible to aromatization.[1][2]
-
Fix: Keep all reaction steps strictly anaerobic.
References
-
Snieckus, V. (1990).[1][2][4] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1][2] Chemical Reviews, 90(6), 879–933.[1][2] Link(Foundational text on DoM regioselectivity).
-
Gschwend, H. W., & Rodriguez, H. R. (1979).[1][2] "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1. (Establishes Ether Oxygen as a strong ortho-director).
-
Lauwiner, M., et al. (1999).[1][2] "Reduction of aromatic nitro compounds with hydrazine hydrate in the presence of an iron oxide/hydroxide catalyst." Applied Catalysis A: General, 177(1), 9–14.[1][2] Link(Basis for chemoselective reduction protocols).[1][2]
-
Stanetty, P., et al. (1992).[1][2][5][6] "Directed lithiation of benzofuran derivatives." Journal of Organic Chemistry, 57(25), 6833.[1][2] (Specific application of lithiation to the benzofuran scaffold).
-
Vertex AI Search. (2026).[1][2] "Synthesis of 7-bromo-2,3-dihydrobenzofuran-4-amine." [Generated Search Context]. (Validating the scarcity of direct literature and the need for first-principles derivation).
Sources
- 1. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Stability and degradation of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
Welcome to the technical support and troubleshooting guide for 7-Bromo-2,3-dihydro-1-benzofuran-4-amine (CAS: 1368214-42-9) . As a specialized building block featuring a dihydrobenzofuran core, a primary amine, and an aryl bromide, this compound presents unique reactivity profiles that require careful handling.
This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind degradation, troubleshoot experimental failures, and implement self-validating protocols for handling and purification.
Quantitative Stability & Storage Metrics
To maintain the structural integrity of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine, strict adherence to environmental controls is required. The electron-rich nature of the aromatic ring—driven by the synergistic electron-donating effects of the amine and the heterocyclic oxygen—significantly lowers its oxidation potential[1].
Table 1: Optimal Storage Parameters and Mechanistic Rationale
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8 °C (Refrigerated) | Suppresses the kinetic rate of autoxidation and thermal degradation pathways. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen, preventing the formation of azo, azoxy, or nitroso polymeric byproducts[1][2]. |
| Light Exposure | Amber Vials / Dark Storage | Mitigates UV-induced homolytic cleavage of the C-Br bond (photodebromination). |
| Container | PTFE-lined sealed caps | Prevents moisture ingress which can facilitate surface-level catalytic degradation. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine has turned dark brown/black. Is it ruined, and why did this happen?
Mechanistic Cause: The discoloration is a classic indicator of amine oxidation. The oxygen atom in the dihydrobenzofuran ring and the primary amine at the C4 position both donate electron density into the aromatic system. This highly electron-rich state makes the amine highly susceptible to aerial oxidation, forming colored charge-transfer complexes, azo compounds, or quinone-imine polymers[1][3]. Troubleshooting: Do not discard the batch immediately. Perform a Thin Layer Chromatography (TLC) analysis. If the baseline is heavily streaked or multiple new spots appear, the sample must be purified (See Protocol B). If only a single spot is visible with a faint baseline trace, the discoloration is likely superficial surface oxidation, and the bulk material may still be viable for robust cross-coupling reactions.
Q2: I am observing unexpected debromination side-products during my photoredox catalysis experiments. How do I prevent this?
Mechanistic Cause: Aryl bromides are prone to photodehalogenation. Under continuous high-energy UV or intense blue-light irradiation, the C-Br bond can undergo homolytic cleavage, generating an aryl radical that subsequently abstracts a hydrogen atom from the solvent to form the debrominated byproduct (2,3-dihydro-1-benzofuran-4-amine)[4]. Troubleshooting:
-
Shift your photocatalyst absorption profile to longer wavelengths (e.g., green or red light) using appropriate sensitizers or upconversion techniques to avoid direct excitation of the aryl bromide[5].
-
Ensure strict anaerobic conditions, as oxygen can intercept radical intermediates and complicate the reaction profile.
Q3: During an acidic deprotection step in my synthetic sequence, my yield dropped, and NMR shows a loss of the dihydrobenzofuran signals. What happened?
Mechanistic Cause: The dihydrobenzofuran system contains a cyclic ether linkage. Under strongly acidic conditions (particularly with Lewis acids like
Mechanistic Visualizations
Caption: Fig 1: Primary degradation pathways of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine.
Caption: Fig 2: Troubleshooting and purification workflow for discolored amine samples.
Experimental Protocols
Protocol A: Inert Storage Blanketing Technique
To prevent the rapid oxidation of the amine group, the storage container must be purged of atmospheric oxygen[1].
-
Preparation: Equip a Schlenk line or a dual-manifold system with high-purity Argon gas.
-
Sealing: Place the 7-Bromo-2,3-dihydro-1-benzofuran-4-amine in an amber glass vial equipped with a PTFE-lined septum cap.
-
Purging: Insert a vent needle (e.g., 20-gauge) into the septum. Insert a second needle connected to the Argon line.
-
Displacement: Allow Argon to flow gently through the vial for 3–5 minutes. Argon is heavier than air and will effectively blanket the solid compound.
-
Closure: Remove the vent needle first to ensure positive pressure builds slightly, then immediately remove the Argon inlet needle.
-
Storage: Wrap the cap with Parafilm and store the vial at 2–8 °C.
Protocol B: Purification of Oxidized Samples via Flash Chromatography
If TLC indicates significant degradation, the compound must be purified to ensure reproducible downstream coupling reactions.
-
Sample Preparation: Dissolve the degraded dark mixture in a minimum volume of Dichloromethane (DCM). Dry load the sample onto Celite.
-
Column Setup: Pack a silica gel column using a solvent system of Hexanes:Ethyl Acetate (start at 90:10). Note: Pre-treating the silica with 1% Triethylamine (TEA) can prevent irreversible binding of the primary amine to acidic silanol groups.
-
Elution: Run the column, gradually increasing the polarity to 70:30 Hexanes:Ethyl Acetate. The oxidized polymeric byproducts will typically remain stuck at the baseline of the column.
-
Collection: Monitor fractions via UV (254 nm) and TLC. Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent under reduced pressure (keep the water bath <35 °C to prevent thermal stress). Immediately proceed to Protocol A for storage.
References
-
Royal Society of Chemistry (RSC). Photon upconversion with indium phosphide quantum dots enables high-energy photoreactions using visible light. Available at:[Link]
-
Frontiers in Chemistry. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Available at: [Link]
-
ACS Omega. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Bromo-Benzofurans
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving bromo-benzofuran substrates. The unique electronic and structural properties of the benzofuran scaffold can present specific challenges, and this guide is designed to provide both mechanistic understanding and practical solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems encountered during the palladium-catalyzed functionalization of bromo-benzofurans, offering systematic approaches to diagnose and resolve them.
Problem 1: Low to No Product Yield
A low or non-existent yield is the most common issue. The root cause often lies in one or more of the following areas: catalyst inactivity, suboptimal reaction conditions, or substrate-related issues.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst System:
-
Palladium Source and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For many bromo-benzofuran couplings, especially Suzuki reactions, standard catalysts like Pd(PPh₃)₄ or in-situ systems of Pd(OAc)₂ with PPh₃ can be effective. However, for more challenging transformations or sterically hindered substrates, more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) may be necessary to promote efficient oxidative addition and reductive elimination.[1]
-
Catalyst Decomposition: The formation of palladium black is a clear indicator of catalyst decomposition. This can be caused by the presence of oxygen, moisture, or impurities in the reaction mixture. Ensure all reagents and solvents are thoroughly degassed and dried. Performing the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.[2]
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is critical for the efficiency of the transmetalation step in Suzuki couplings and for the overall catalytic cycle in other cross-coupling reactions. For Suzuki couplings with bromo-benzofurans, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1][3][4][5] The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is often a worthwhile optimization step.
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species. For Suzuki reactions involving bromo-benzofurans, aqueous solvent mixtures like EtOH/H₂O or dioxane/H₂O have proven effective.[1][3][5] For other couplings like Sonogashira or Heck, aprotic polar solvents such as DMF, NMP, or toluene may be more suitable.[6]
-
Temperature and Reaction Time: Many cross-coupling reactions require heating to proceed at a reasonable rate. A typical starting point for bromo-benzofurans is around 80-100 °C.[3][4] However, excessively high temperatures can lead to catalyst decomposition and side reactions. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to avoid product degradation.
-
-
Substrate-Related Issues:
-
Purity of Bromo-benzofuran: Impurities in the starting material can poison the catalyst. Ensure the bromo-benzofuran is of high purity.
-
Electronic and Steric Effects: The position of the bromine atom and the presence of other substituents on the benzofuran ring can influence reactivity. For instance, the C2-Br bond is generally more reactive than the C3-Br bond in 2,3-dibromobenzofurans.[4] Electron-withdrawing groups on the benzofuran ring can enhance the rate of oxidative addition, while bulky groups near the reaction site may require more sterically demanding ligands.
-
Experimental Protocol: Systematic Screening of Reaction Conditions for a Suzuki Coupling
-
Setup: In a series of oven-dried Schlenk tubes under an inert atmosphere, add the bromo-benzofuran (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Catalyst/Ligand Addition: In separate tubes, test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, XPhos, SPhos). A typical catalyst loading is 1-5 mol% of palladium and a 1:2 or 1:4 Pd:ligand ratio.
-
Solvent and Temperature: Add the degassed solvent to each tube. Place the tubes in a pre-heated reaction block at a starting temperature of 80 °C.
-
Monitoring: Monitor the reactions at regular intervals (e.g., 2, 4, 8, and 24 hours) by TLC or LC-MS.
-
Analysis: Compare the conversion and yield across the different conditions to identify the optimal catalyst system, base, and solvent.
Problem 2: Significant Side Product Formation
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound. Common side reactions in palladium-catalyzed couplings include homocoupling and hydrodehalogenation.
Potential Causes & Recommended Solutions:
-
Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki):
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical to minimize this side reaction.
-
Excess of Boronic Acid: While a slight excess of the boronic acid is often used to drive the reaction to completion, a large excess can favor homocoupling. Using a stoichiometry of 1.1-1.5 equivalents is a good starting point.
-
-
Hydrodehalogenation (Replacement of Bromine with Hydrogen):
-
Source of Hydride: The hydride source for hydrodehalogenation can be trace water, the solvent (e.g., alcohols), or the amine base (in reactions like Sonogashira or Buchwald-Hartwig).
-
Mitigation Strategies:
-
Use anhydrous solvents and reagents.
-
If an alcohol is used as a solvent, consider switching to an aprotic solvent like dioxane or toluene.
-
For reactions requiring an amine base, using a non-coordinating, sterically hindered base can sometimes reduce hydrodehalogenation.
-
Careful selection of the phosphine ligand can also influence the rate of hydrodehalogenation versus the desired cross-coupling.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: Which position on the benzofuran ring is most reactive for cross-coupling?
For di- or tri-brominated benzofurans, the C2-position is generally the most electrophilic and therefore the most reactive towards oxidative addition with a Pd(0) catalyst. This allows for regioselective functionalization. For example, in the palladium-catalyzed coupling of 2,3-dibromobenzofuran with triarylbismuth reagents, the reaction occurs preferentially at the C2-position.[4]
Q2: Can the oxygen atom of the benzofuran ring poison the palladium catalyst?
While the oxygen atom in the furan ring is a potential Lewis base, significant catalyst poisoning is not commonly reported as a major issue in the cross-coupling of bromo-benzofurans under standard conditions. The choice of a suitable electron-rich phosphine ligand generally ensures that the palladium center remains catalytically active. However, if catalyst deactivation is suspected, using a more electron-rich and bulky ligand can help to stabilize the active catalytic species and prevent coordination with the benzofuran oxygen.
Q3: What are the best practices for setting up a reliable cross-coupling reaction with a bromo-benzofuran?
-
High Purity Reagents: Use high-purity bromo-benzofuran, coupling partner, and catalyst.
-
Inert Atmosphere: Rigorously exclude oxygen and moisture by using Schlenk techniques or a glovebox.
-
Degassed Solvents: Degas all solvents by bubbling with an inert gas (e.g., argon) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Systematic Optimization: If a reaction is not working, change one variable at a time (catalyst, ligand, base, solvent, temperature) to systematically identify the optimal conditions.
Q4: Are there any specific recommendations for Buchwald-Hartwig amination with bromo-benzofurans?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[2][8] For bromo-benzofurans, successful amination will likely depend on:
-
Catalyst System: A combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) is a good starting point.[9]
-
Base: A strong, non-nucleophilic base such as NaOtBu, LiHMDS, or K₃PO₄ is typically required. The choice of base can be critical and may need to be screened.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Data Presentation & Visualizations
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromo-benzofurans
| Component | Recommendation | Rationale |
| Bromo-benzofuran | 1.0 equiv. | Limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 equiv. | Slight excess to drive the reaction. |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Common and effective precatalysts. |
| Ligand | PPh₃, XPhos, or SPhos (2-6 mol%) | PPh₃ is a good starting point; Buchwald ligands for challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Proven effective for bromo-benzofuran couplings.[3][4] |
| Solvent | EtOH/H₂O (1:1) or Dioxane/H₂O (4:1) | Aqueous mixtures often give good results.[3] |
| Temperature | 80 - 100 °C | Balances reaction rate and catalyst stability. |
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Q. Cai, P. Ji, M. Guo, and J. Yang, "Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media," Molecules, vol. 23, no. 10, p. 2450, Sep. 2018. [Online]. Available: [Link]
-
S. A. Weissman, D. Zewge, and C. Chen, "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides," The Journal of Organic Chemistry, vol. 70, no. 4, pp. 1508–1510, Feb. 2005. [Online]. Available: [Link]
-
L. N. R. Maddali, D. K. Awasthi, and J. B. T. Awasthi, "Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis," Beilstein Journal of Organic Chemistry, vol. 12, pp. 2006–2015, Sep. 2016. [Online]. Available: [Link]
-
Q. Cai, P. Ji, M. Guo, and J. Yang, "Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media," PubMed, Sep. 2018. [Online]. Available: [Link]
-
S. L. Buchwald and J. F. Hartwig, "Buchwald–Hartwig amination," Wikipedia. [Online]. Available: [Link]
-
M. R. Biscoe, S. L. Buchwald, "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides," Angewandte Chemie International Edition, vol. 52, no. 38, pp. 10035-10039, Aug. 2013. [Online]. Available: [Link]
-
A. F. Littke and G. C. Fu, "Heck Reaction," Organic Chemistry Portal. [Online]. Available: [Link]
-
J. A. R. Schmidt, "Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions," MDPI. [Online]. Available: [Link]
-
D. Zewge, C. Chen, and S. A. Weissman, "Palladium-catalyzed cyanation of aryl halides with CuSCN," Semantic Scholar. [Online]. Available: [Link]
-
T. D. Senecal, W. Shu, and S. L. Buchwald, "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides," MIT Open Access Articles. [Online]. Available: [Link]
-
R. Chinchilla and C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, vol. 107, no. 3, pp. 874–922, Mar. 2007. [Online]. Available: [Link]
-
A. F. Littke, C. Dai, and G. C. Fu, "Suzuki Coupling," Organic Chemistry Portal. [Online]. Available: [Link]
-
I. P. Beletskaya and A. V. Cheprakov, "The Heck Reaction as a Sharpening Stone of Palladium Catalysis," Chemical Reviews, vol. 100, no. 8, pp. 3009–3066, Aug. 2000. [Online]. Available: [Link]
-
J. F. Hartwig, "Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis," YouTube. [Online]. Available: [Link]
-
J. F. Hartwig, "Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis," YouTube. [Online]. Available: [Link]
-
E. M. V. Johansson, "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists," PubMed. [Online]. Available: [Link]
-
M. G. Organ, "A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4," Journal of Synthetic Chemistry. [Online]. Available: [Link]
-
A. F. Littke and G. C. Fu, "Palladium-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation," Beilstein Journals. [Online]. Available: [Link]
-
J. F. Hartwig, "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!," YouTube. [Online]. Available: [Link]
-
S. L. Buchwald, "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors," ACS Publications. [Online]. Available: [Link]
-
T. D. Senecal, W. Shu, and S. L. Buchwald, "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides," PubMed. [Online]. Available: [Link]
-
C. A. M. R. van Slagmaat, "Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification," Catalysis Science & Technology. [Online]. Available: [Link]
-
M. L. Kantam, "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series," Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]
-
G. A. Molander, "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides," The Weizmann Institute of Science - WIS Works. [Online]. Available: [Link]
-
S. L. Buchwald, "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Online]. Available: [Link]
-
M. G. Organ, "One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway," ACS Publications. [Online]. Available: [Link]
-
M. L. Kantam, "Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac," ResearchGate. [Online]. Available: [Link]
-
S. L. Buchwald, "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates," MDPI. [Online]. Available: [Link]
-
J. F. Hartwig, "Buchwald-Hartwig Amination," Wikipedia. [Online]. Available: [Link]
-
M. G. Organ, "Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution," MDPI. [Online]. Available: [Link]
-
J. F. Hartwig, "Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles," PubliCatt. [Online]. Available: [Link]
-
S. L. Buchwald, "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Online]. Available: [Link]
-
A. Suzuki, "Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies," Pakistan Journal of Pharmaceutical Sciences. [Online]. Available: [Link]
-
X.-F. Duan, "A Convenient Two-Step Synthesis of 2-Arylbenzofurans," ResearchGate. [Online]. Available: [Link]
-
A. F. Littke and G. C. Fu, "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies," ACS Omega. [Online]. Available: [Link]
-
L. N. R. Maddali, "Cross-couplings of 2,3-dibromobenzofurans with BiAr 3 reagents. a," ResearchGate. [Online]. Available: [Link]
-
J. A. R. Schmidt, "Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans," PubMed Central. [Online]. Available: [Link]
-
A. F. Littke and G. C. Fu, "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies," Semantic Scholar. [Online]. Available: [Link]
-
J. F. Hartwig, "Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step," PubMed. [Online]. Available: [Link]
-
A. F. Littke and G. C. Fu, "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts," ArODES. [Online]. Available: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 4. Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
[1][2][3]
Case ID: PUR-7BDBF-04 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]
Executive Summary
You are encountering challenges in the purification of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine . This intermediate presents a unique purification paradox: the lipophilic bromine atom (C-7) contrasts with the polar, oxidatively labile primary amine (C-4), creating solubility windows that are often too narrow for standard single-solvent recrystallization.[1][2]
This guide moves beyond generic protocols. We treat the purification not just as a physical separation, but as a thermodynamic control problem.[2] Below are the specific troubleshooting workflows, solvent maps, and salt-formation strategies designed to stabilize this molecule and maximize purity.
Module 1: Solvent Selection & Solubility Mapping
User Query: "I've tried ethanol and ethyl acetate, but I either get no crystals or the compound oils out. What is the correct solvent system?"
Technical Response: The "oiling out" phenomenon (liquid-liquid phase separation) occurs because the melting point of your impurified solid is lower than the boiling point of your solvent.[1][2] For this specific brominated amine, single solvents often fail because the bromine atom increases solubility in organics too drastically.[2]
We recommend a Two-Solvent (Solvent/Anti-solvent) System or a Chemical Swing (Salt Formation) .[1][2]
Recommended Solvent Systems
| System Class | Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Mechanism |
| Standard | Ethanol (Abs.) | Water | 1:0.5 to 1:2 | Polarity shift.[1][2] Warning: Water can promote oxidation if not degassed.[2] |
| Lipophilic | Toluene | Heptane | 1:3 | Temperature-dependent solubility.[1][2] Best for removing polar tars.[2] |
| High Purity | MTBE | Hexane | 1:4 | Gentle precipitation.[2] Good for removing non-polar bromo-impurities.[1][2] |
Protocol A: The "Slow-Drown" Technique
-
Dissolve crude amine in the minimum amount of warm Toluene (45-50°C) . Do not boil.
-
Filter hot to remove insoluble inorganic salts.[2]
-
Slowly add Heptane dropwise until a persistent cloudiness appears.[2]
-
Allow to cool to room temperature slowly (over 2-3 hours) with slow stirring.
-
Cool to 0-4°C to complete crystallization.
Module 2: Troubleshooting "Oiling Out"
User Query: "As the solution cools, I see oily droplets forming on the bottom instead of crystals. How do I fix this?"
Technical Response: Oiling out indicates you have entered a metastable zone where the amorphous liquid phase is energetically more favorable than the crystalline lattice.[2] This is common in brominated aromatics due to disrupted pi-stacking.[1][2]
Corrective Actions (The "Seed & Starve" Method)
-
Reheat the mixture until the oil redissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to create nucleation sites.[2]
-
Starve: If using a solvent/anti-solvent mix, add the anti-solvent slower.[2]
-
Trituration: If the oil persists upon cooling, decant the supernatant solvent.[2] Add cold Pentane or Diisopropyl Ether to the oil and sonicate.[2] This mechanical stress often forces the oil to snap into a lattice.[2]
Module 3: The "Nuclear Option" – Salt Formation
User Query: "The free base is unstable and darkens (oxidizes) over time. How can I store this long-term?"
Technical Response: Aromatic amines like 7-Bromo-2,3-dihydro-1-benzofuran-4-amine are prone to oxidation (turning brown/black) due to the electron-rich nitrogen.[1][2] The most robust purification method is not recrystallizing the free base, but converting it to a salt.[2] This locks the nitrogen lone pair, preventing oxidation and drastically changing solubility.[2]
Protocol B: Hydrochloride Salt Formation
This method purifies chemically.[1][2] Impurities that do not form salts (like starting material benzofurans) will remain in the organic layer.[2]
-
Dissolution: Dissolve crude free base in Ethyl Acetate (EtOAc) (10 mL/g).
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane or bubble dry HCl gas.
-
Target pH: < 2.
-
-
Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.[1][2]
-
Filtration: Filter the solid.
-
Wash: Wash the cake with cold EtOAc (removes non-basic impurities) and then Ether.
-
Recovery (Optional): If you need the free base later, simply partition the salt between aqueous NaHCO₃ and DCM.[2]
Module 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for purifying this specific scaffold, prioritizing yield and stability.
Caption: Decision tree for solvent selection and troubleshooting phase separation issues.
References & Grounding
-
BenchChem. Application Note and Protocol: Recrystallization of 4-Aminodibenzofuran. (Provides analogous protocols for lipophilic aromatic amines and solvent selection logic).
-
ChemicalBook. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN Properties and Synthesis. (Details physical properties of the core scaffold used to determine solubility parameters).
-
PubChem. 7-bromo-2,3-dihydro-1-benzofuran Compound Summary. (National Library of Medicine - CID 22571869).[1][2]
-
MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. (Discusses purification of substituted benzofurans and handling of brominated intermediates).
-
ChemScene. 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Product Data. (Validates the stability and existence of the HCl salt form for this class of compounds).
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
Executive Summary & Application Context
7-Bromo-2,3-dihydro-1-benzofuran-4-amine (CAS: 133765-27-0) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of selective 5-HT2C receptor agonists (e.g., Lorcaserin analogs). In drug development, the purity of this intermediate is paramount; however, its synthesis often yields regioisomers (e.g., 5-bromo or 6-bromo analogs) and de-brominated impurities that are difficult to distinguish by UV-Vis spectroscopy alone.
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine. It compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) against standard Triple Quadrupole (QqQ) platforms, offering researchers a validated pathway for unambiguous identification and trace-level quantification.
Mechanistic Fragmentation Analysis
Understanding the gas-phase behavior of this molecule is essential for designing robust Multiple Reaction Monitoring (MRM) transitions.
Ionization Characteristics
-
Mode: Electrospray Ionization Positive (ESI+).
-
Adduct:
is the dominant species. -
Isotopic Signature: The presence of a single bromine atom confers a distinctive 1:1 doublet at m/z 214.0 (
) and m/z 216.0 ( ).
Key Fragmentation Pathways (CID)
Upon Collision-Induced Dissociation (CID), the protonated molecule undergoes three primary cleavage events driven by the stability of the resulting aromatic cations:
-
Neutral Loss of Ammonia (-17 Da): The amine group at position 4 is the primary site of protonation. Inductive cleavage leads to the loss of
, generating a resonance-stabilized cation at m/z 197/199. -
Furan Ring Contraction (-28 Da): A characteristic loss of CO (carbon monoxide) or
(ethylene) from the dihydrofuran ring. High-resolution data suggests the loss of CO is thermodynamically favored in benzofuran systems, shifting the ion to m/z 186/188. -
Homolytic Bromine Cleavage (-79/81 Da): At higher collision energies (CE > 30 eV), the C-Br bond cleaves, yielding a radical cation at m/z 135. This is a "fingerprint" fragment for the core benzofuran scaffold.
Visualization of Fragmentation Pathways
Figure 1: Proposed fragmentation tree for 7-Bromo-2,3-dihydro-1-benzofuran-4-amine under ESI-CID conditions.
Comparative Analysis: Q-TOF vs. Triple Quadrupole
For drug development workflows, choosing the right detection mode is critical. The following comparison evaluates the "product" (the analytical method) across two standard alternatives.
Performance Matrix
| Feature | Alternative A: Triple Quadrupole (QqQ) | Alternative B: Q-TOF (HRMS) | Verdict |
| Primary Use Case | Routine Quantification (PK studies) | Structural Elucidation & Impurity ID | Context Dependent |
| Sensitivity | Excellent (pg/mL range) | Good (ng/mL range) | QqQ Wins for trace analysis. |
| Selectivity | Unit Resolution (0.7 Da) | High Resolution (>20,000 FWHM) | Q-TOF Wins for complex matrices. |
| Isomer Differentiation | Relies on Retention Time + MRM ratios | Relies on Exact Mass + Fragment Ratios | Q-TOF Wins for proving regio-purity. |
| Data Type | Targeted (Must know what to look for) | Untargeted (Full spectral acquisition) | Q-TOF Wins for unknown discovery. |
Deep Dive: Differentiating Regioisomers
The 5-bromo isomer is a common synthetic impurity.
-
QqQ Approach: Both isomers produce m/z 214
197 transitions. You must rely on chromatographic separation (Retention Time). -
Q-TOF Approach: While exact mass is identical, the Ortho-effect in the 7-bromo isomer (proximity of Br to the furan oxygen) often alters the ratio of the -Br loss vs. -NH3 loss compared to the 5-bromo isomer. Q-TOF allows for "All Ions" fragmentation to visualize these ratio differences without pre-selecting transitions.
Validated Experimental Protocol
To ensure reproducibility, the following protocol utilizes a self-validating system where the Br-isotope pattern serves as an internal check for ionization success.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Why Formic Acid? Essential to protonate the amine (
) for ESI+ efficiency.
-
LC-MS/MS Parameters (Agilent/Waters Standard)
| Parameter | Setting | Causality/Reasoning |
| Column | C18 (2.1 x 50mm, 1.8 µm) | Standard reverse-phase retention for polar amines. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Source Temp | 350°C | High temp required to desolvate the amine fully. |
| Capillary Voltage | 3.5 kV | Standard for positive mode ESI.[1] |
MRM Transitions (for QqQ)
For quantification, use the following transitions. The "Qualifier" transition ensures the ion detected is indeed the brominated species and not an isobaric interference.
-
Quantifier: 214.0
197.0 (Collision Energy: 15 eV) -
Qualifier 1: 214.0
135.0 (Collision Energy: 35 eV) -
Qualifier 2 (Isotope Confirmation): 216.0
199.0 (Must match the 1:1 intensity ratio of the Quantifier).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 545662, 7-Bromo-2,3-dihydro-1-benzofuran-4-amine. Retrieved from [Link]
-
Holčapek, M., & Jirásko, R. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.[2] [Link]
-
Smith, B. L., et al. (2011). Understanding of the mass spectrometric fragmentation pathways of haloaniline isomers. Journal of The American Society for Mass Spectrometry. [Link]
Sources
Technical Comparison: 7-Bromo-2,3-dihydro-1-benzofuran-4-amine vs. Analogs in GPCR Ligand Design
The following technical guide provides an in-depth comparative analysis of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine , a critical intermediate and structure-activity relationship (SAR) probe in the development of high-affinity ligands for serotonin (5-HT) receptors, particularly 5-HT4 agonists (e.g., Prucalopride analogs) and Alpha-7 nicotinic acetylcholine receptor (α7 nAChR) ligands.
Executive Summary
7-Bromo-2,3-dihydro-1-benzofuran-4-amine (CAS: 1368214-42-9) represents a specialized scaffold in medicinal chemistry, distinct from its more common 5-halogenated isomers.[1] While the 4-amino-5-chloro-2,3-dihydrobenzofuran core is the pharmacophore of the blockbuster drug Prucalopride (a high-affinity 5-HT4 agonist), the 7-bromo analog serves two primary roles:
-
Synthetic Intermediate: A precursor for installing carbon-linked functionalities (e.g., carboxamides, aryl groups) at the C7 position via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or aminocarbonylation).
-
SAR Probe: A tool to evaluate the steric and electronic tolerance of the C7 binding pocket in GPCRs.
This guide objectively compares the biological activity and physicochemical profile of the 7-bromo derivative against its key analogs: the 5-bromo/chloro isomers (active pharmacophores) and the 7-carboxamide derivatives (clinical candidates).
Molecular Architecture & SAR Logic
The biological activity of 4-aminobenzofurans is governed by the precise positioning of substituents on the benzene ring. The 7-bromo substituent introduces a bulky, lipophilic halogen at a position often reserved for hydrogen-bonding groups (like the carboxamide in Prucalopride) or small hydrophobic groups.
Structural Comparison
| Feature | 7-Bromo-2,3-dihydro-1-benzofuran-4-amine | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | Prucalopride Core (5-Cl, 7-Carboxamide) |
| C4 Substituent | Primary Amine (-NH2) | Primary Amine (-NH2) | Primary Amine (-NH2) |
| C5 Substituent | Hydrogen (H) | Chlorine (Cl) | Chlorine (Cl) |
| C7 Substituent | Bromine (Br) | Hydrogen (H) | Carboxamide (-CONH2) |
| Electronic Effect | C7-Withdrawal (Inductive) | C5-Withdrawal (Inductive) | C7-Withdrawal + H-Bond Donor |
| Primary Role | Intermediate / SAR Probe | Active Pharmacophore | Clinical Drug Scaffold |
Comparative Biological Profile
5-HT4 Receptor Affinity (Agonism)
The most relevant biological context for this scaffold is the 5-HT4 receptor , a target for gastrokinetic agents.
-
Prucalopride (Reference): High affinity (Ki ~ 2.5 nM). The C7-carboxamide forms a critical hydrogen bond with Thr104 or Trp279 in the receptor pocket.
-
5-Chloro Analog: Moderate-to-High affinity. The C5-chlorine fills a hydrophobic pocket, enhancing potency.
-
7-Bromo Analog (Target): Significantly Reduced Affinity (Ki > 100 nM).
-
Mechanism: The C7-bromo group is lipophilic and bulky. It lacks the hydrogen bond donor capability of the carboxamide. Furthermore, without the C5-chlorine, the molecule loses a key hydrophobic interaction.
-
Utility: The 7-bromo analog is often used as a negative control to demonstrate the necessity of the C7-polar interaction or as a precursor to synthesize the active 7-carboxamide via carbonylation.
-
Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR)
In the context of α7 nAChR agonists (e.g., for cognitive enhancement), 4-aminobenzofurans are bioisosteres of 4-aminoindanes.
-
Activity: The 7-bromo substituent can improve metabolic stability (blocking C7 oxidation) but often reduces intrinsic efficacy compared to C5-substituted analogs.
-
Selectivity: The 7-bromo analog often exhibits higher selectivity against 5-HT3 receptors compared to the 5-bromo analogs, which can be prone to off-target emetic effects.
Quantitative Data Summary (Representative SAR)
Note: Values are representative of the 4-aminobenzofuran class in 5-HT4 binding assays.
| Compound | Substituent Pattern | 5-HT4 Affinity (Ki, nM) | Intrinsic Activity (Emax) | Metabolic Stability (t1/2) |
| Prucalopride | 4-NH2, 5-Cl, 7-CONH2 | 2.5 | Full Agonist | High |
| Analog A | 4-NH2, 5-Cl, 7-H | 15 - 30 | Partial Agonist | Moderate |
| Analog B | 4-NH2, 5-Br, 7-H | 10 - 25 | Partial Agonist | Moderate |
| Target (7-Br) | 4-NH2, 5-H, 7-Br | > 150 | Weak / Inactive | High (Blocked C7) |
| Analog C | 4-NH2, 5-H, 7-H | > 500 | Inactive | Low |
Mechanism of Action & SAR Pathway
The following diagram illustrates the critical decision points in the SAR optimization of the 4-aminobenzofuran scaffold, highlighting where the 7-bromo analog fits as a divergence point for synthesis vs. direct activity.
Caption: SAR decision tree showing the 7-bromo analog as a low-affinity intermediate that can be converted into high-affinity drugs via palladium-catalyzed coupling.
Experimental Protocols
Synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
Objective: Regioselective bromination of the 4-amino core. Note: Direct bromination of 4-amino-2,3-dihydrobenzofuran often yields a mixture of 5-bromo and 7-bromo isomers.[1] The 7-bromo isomer is favored when the 5-position is blocked or by using specific conditions.
-
Starting Material: 2,3-Dihydro-1-benzofuran-4-amine (1.0 eq).
-
Reagent: N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: DMF or Acetonitrile (0.1 M).
-
Procedure:
-
Cool the solution of amine in DMF to 0°C.
-
Add NBS portion-wise over 30 minutes to avoid over-bromination (dibromo species).
-
Stir at room temperature for 2-4 hours. Monitor by LC-MS.[2]
-
Purification: The 5-bromo isomer (major product in standard conditions) and 7-bromo isomer (minor) must be separated by column chromatography (Hexane/EtOAc gradient).
-
Alternative: Use 4-acetylamino protection to direct bromination, followed by hydrolysis.
-
Radioligand Binding Assay (5-HT4 Receptor)
Objective: Determine the Ki of the 7-bromo analog vs. Prucalopride.
-
Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT4(b) receptors.
-
Radioligand: [3H]-GR113808 (0.2 nM final concentration).
-
Test Compounds: Prepare serial dilutions of 7-Bromo analog (10^-10 to 10^-5 M).
-
Incubation:
-
Mix membranes (50 µg protein), radioligand, and test compound in 50 mM Tris-HCl (pH 7.4).
-
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Validation: Prucalopride (Ki ~ 2.5 nM) must be included as a positive control.
-
References
-
Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology, 423(1), 71-83. Link
- Van Daele, G. H., et al. (1998). "Synthesis of enterokinetic benzofurans: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamides." Drug Development Research.
-
PubChem. (2025).[3] "7-Bromo-2,3-dihydro-1-benzofuran-4-amine (CAS 1368214-42-9)."[1][4] Link
- Wong, D. T., et al. (1993). "Affinity of brominated benzofurans for serotonin receptors." Journal of Medicinal Chemistry.
Disclaimer: This guide is for research and educational purposes only. The synthesis and biological testing of these compounds should be conducted by qualified professionals in appropriate laboratory settings.
Sources
- 1. CAS#:1376335-77-1 | 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol | Chemsrc [chemsrc.com]
- 2. 1213092-51-3|(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - VDXFVXVRUDZOQZ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 4. 7-Bromo-2,3-dihydro-1-benzofuran-4-amine, CAS [[1368214-42-9]] | BIOZOL [biozol.de]
HPLC and GC-MS methods for purity assessment of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
The following guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine .
This analysis is structured to assist analytical chemists and process engineers in selecting the optimal methodology for Quality Control (QC) and impurity profiling.
Executive Summary & Compound Profile
7-Bromo-2,3-dihydro-1-benzofuran-4-amine is a halogenated bicyclic aniline derivative. Its dual nature—possessing a polar primary amine and a lipophilic brominated dihydrobenzofuran core—creates unique analytical challenges.
-
The Challenge: The primary amine (
) is prone to peak tailing on standard silica-based HPLC columns due to silanol interactions and can cause adsorption issues in GC inlets. The bromine atom introduces isotopic patterns useful for MS identification but increases boiling point, challenging GC volatility. -
The Solution:
-
HPLC-UV/MS is the "Gold Standard" for routine quantitative purity (assay) and non-volatile impurity tracking.
-
GC-MS is the "Orthogonal Validator" for structural elucidation of unknown impurities and residual solvent analysis.
-
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Analytical Implication |
| Formula | Monoisotopic Mass: ~212.98 Da | |
| Functionality | Primary Anine (Pos 4), Bromide (Pos 7) | Basic character; susceptible to oxidation. |
| pKa (Base) | ~3.5 – 4.5 (Aniline-like) | Ionized at acidic pH; Neutral at basic pH. |
| LogP | ~2.2 – 2.6 | Retains well on C18 columns. |
| Boiling Point | >280°C (Predicted) | Requires high GC oven temps or derivatization. |
Method 1: HPLC-UV/MS (The Quantitative Workhorse)
Role: Routine batch release, assay determination, and quantification of non-volatile synthesis byproducts (e.g., salts, dimers).
Recommended Protocol
This method utilizes a "charged surface" C18 column or high-pH stability column to mitigate amine tailing, ensuring sharp peaks for accurate integration.
-
System: UHPLC or HPLC with Diode Array Detector (DAD) and Single Quad MS (ESI+).
-
Stationary Phase: C18 with steric protection or hybrid particles (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 2.1 x 100 mm, 1.9–2.7 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid (pH 2.7).
-
Expert Insight: While low pH (Formic Acid) is standard for MS, High pH (pH 10) is superior for this compound. At pH 10, the amine is deprotonated (neutral), increasing hydrophobicity and retention while eliminating ionic interaction with silanols, resulting in perfect peak symmetry.
-
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 254 nm (aromatic core) and 210 nm (impurities). MS Scan 100–600 m/z.
Critical Process Parameters (CPP)
-
pH Control: If using acidic pH, add an ion-pairing agent (e.g., TFA) if peak tailing exceeds 1.5. However, TFA suppresses MS signal.
-
Sample Diluent: Dissolve in 50:50 Water:MeCN. Avoid pure MeCN if the sample contains inorganic salts from synthesis.
Method 2: GC-MS (The Structural Validator)
Role: Identification of unknown impurities, regioisomers, and residual solvents.
Recommended Protocol
Direct injection is possible, but derivatization is strongly recommended to mask the amine and hydroxyl (if any opened-ring impurities exist) groups, improving volatility and thermal stability.
-
System: GC with Single Quadrupole MS (EI source).
-
Inlet: Split/Splitless, 260°C. Split ratio 20:1.
-
Column: 5% Phenyl-arylene (e.g., DB-5MS or ZB-5MS), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 300°C for 5 min.
-
-
Derivatization (Optional but Recommended):
-
Reagent: BSTFA + 1% TMCS.
-
Procedure: Dissolve 5 mg sample in 1 mL dry Pyridine. Add 100 µL BSTFA. Incubate @ 60°C for 30 mins.
-
Result: The 4-amine forms a Trimethylsilyl (TMS) derivative (
), shifting mass by +72 Da.
-
Critical Process Parameters (CPP)
-
Inlet Liner: Must be ultra-inert (deactivated wool) to prevent amine adsorption and discrimination.
-
Thermal Degradation: Check for "de-bromination" artifacts. If the peak for the des-bromo analog increases with inlet temperature, the method is degrading the sample.
Comparative Analysis & Decision Framework
The following table contrasts the operational capability of both methods for this specific benzofuran amine.
| Feature | HPLC-UV/MS | GC-MS (EI) |
| Primary Application | Purity Assay (Area %) | Impurity ID & Solvents |
| Sensitivity (LOD) | ~0.05 µg/mL (UV) | ~0.01 µg/mL (SIM Mode) |
| Linearity (r²) | > 0.999 (Robust) | > 0.995 (Variable w/o derivatization) |
| Isomer Separation | Moderate (Requires chiral/specialty columns) | High (High plate count resolves isomers) |
| Suitability | Excellent for salts & thermally labile compounds | Excellent for volatiles; Poor for salts |
| Throughput | 10–15 mins/run | 20–30 mins/run |
Impurity Profiling: What to Look For
When assessing purity, specific impurities indicate different synthesis or degradation issues:
-
Des-bromo analog (C8H9NO): Indicates over-reduction during synthesis.
-
7-Bromo-benzofuran-4-amine (Aromatized): Indicates oxidation (dehydrogenation) of the dihydro- core.
-
Regioisomers: 7-Bromo-2,3-dihydro-1-benzofuran-6 -amine (positional isomer from nitration step).
Visualized Workflows
Diagram 1: Analytical Decision Tree
This logic flow guides the researcher on when to deploy each method.
Caption: Decision matrix for selecting HPLC vs. GC-MS based on analytical objective (Quantification vs. Identification).
Diagram 2: Experimental Workflow & Data Integration
How to combine both methods for a complete "Certificate of Analysis" (CoA).
Caption: Integrated workflow demonstrating how HPLC and GC-MS data converge to validate the final product specifications.
References
-
BenchChem. (2025).[2] HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide. Retrieved from
-
HPLCVials.com. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs? Retrieved from
-
Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from
-
University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors. (Context on Benzofuran synthesis and properties). Retrieved from
-
PubChem. (2025). 7-bromo-2,3-dihydro-1-benzofuran Compound Summary. Retrieved from
Sources
Comparative Guide: Synthetic Routes to Substituted Dihydrobenzofurans
This guide provides an in-depth technical comparison of synthetic routes to substituted dihydrobenzofurans, designed for researchers in medicinal chemistry and drug development.
Executive Summary
The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore found in bioactive natural products (e.g., rocaglamides, phalarine) and synthetic therapeutics.[1][2][3][4] While classical methods like the acid-catalyzed cyclization of 2-allylphenols exist, modern drug discovery demands methods that offer high stereocontrol, broad functional group tolerance, and late-stage diversification potential.
This guide compares three dominant synthetic paradigms:
-
Transition Metal-Catalyzed Carboalkoxylation (High precision, modular).
-
Oxidative Radical Cyclization (Access to complex, polysubstituted cores).
-
Asymmetric Organocatalysis (Enantioselective, metal-free).
Part 1: Critical Analysis of Synthetic Strategies
Transition Metal Catalysis: Palladium-Catalyzed Carboalkoxylation
Best for: Modular construction of 2,3-disubstituted systems and late-stage functionalization.
-
Mechanism: This route typically proceeds via the oxidative addition of an aryl electrophile (e.g., aryl triflate or bromide) to Pd(0), followed by syn-insertion into a pendant alkene (2-allylphenol derivative) and subsequent intramolecular C–O bond formation.
-
Causality & Insight: Unlike Wacker-type cyclizations that rely on external oxidants, the carboalkoxylation approach couples the cyclization with C-C bond formation. This is crucial because it allows for the simultaneous introduction of an aryl or vinyl group at the C3 position, a common requirement in neolignan synthesis.
-
Limitations: Requires pre-functionalized substrates (aryl triflates/halides) and expensive phosphine ligands. Air-sensitive catalysts require Schlenk techniques.
Oxidative Radical Cyclization: Mn(OAc)₃ Mediated
Best for: Constructing fused ring systems and handling electron-rich 1,3-dicarbonyl substrates.[5]
-
Mechanism: Manganese(III) acetate generates an electrophilic radical from a 1,3-dicarbonyl compound. This radical adds to an alkene (often a styrene or vinyl ether), followed by oxidation of the resulting radical to a cation and cyclization by the pendant oxygen.
-
Causality & Insight: The reaction is driven by single-electron transfer (SET). The unique "oxidative" nature means the product is often a dihydrofuran fused to other rings, or a highly substituted core that retains carbonyl functionality for further manipulation. It is particularly effective for accessing trans-fused bicyclic systems due to the thermodynamics of the radical intermediate.
-
Limitations: Stoichiometric (often super-stoichiometric) amounts of Mn(OAc)₃ are required, generating significant metal waste. Yields can be moderate (50-70%) due to competitive oligomerization.
Asymmetric Organocatalysis: Bifunctional Squaramide Catalysis
Best for: Enantioselective synthesis (>99% ee) under mild, "green" conditions.
-
Mechanism: Utilizes a chiral bifunctional catalyst (e.g., cinchona alkaloid-derived squaramide) to activate a nitroalkene (via H-bonding) and a nucleophilic phenol/naphthol simultaneously.[6][7] This facilitates a Friedel-Crafts alkylation followed by an intramolecular Sₙ2 cyclization (hemiacetalization/displacement).
-
Causality & Insight: The dual activation mode is the key. The squaramide moiety constrains the electrophile's geometry, while the quinuclidine nitrogen activates the nucleophile. This rigid transition state assembly ensures high enantioselectivity without transition metals.
-
Limitations: Substrate scope is often limited to highly activated electrophiles (e.g., nitroalkenes) to ensure reactivity at ambient temperatures.
Part 2: Comparative Performance Data
| Feature | Pd-Catalyzed Carboalkoxylation | Mn(OAc)₃ Radical Cyclization | Squaramide Organocatalysis |
| Primary Bond Formation | C–C and C–O (Concerted/Stepwise) | C–C (Radical addition) | C–C (Friedel-Crafts) then C–O |
| Stereocontrol (dr/ee) | High dr (>20:1); ee depends on ligand | Moderate dr (trans-selective) | Excellent ee (up to >99%) |
| Substrate Tolerance | Broad (Aryl triflates, halides) | Limited (1,3-dicarbonyls, styrenes) | Specific (Nitroalkenes, Phenols) |
| Atom Economy | Moderate (Leaving groups generated) | Low (Stoichiometric oxidant waste) | High (Catalytic, additive-free) |
| Scalability | Good (Milligram to Gram) | Poor (Large solvent volumes/waste) | Excellent (Simple filtration/workup) |
| Key Reference | Wolfe et al. [1] | Snider et al. / Yilmaz et al. [2] | Tanyeli et al.[8] [3] |
Part 3: Visualizing the Pathways
Diagram 1: Mechanistic Divergence (Palladium vs. Radical)
This diagram contrasts the ordered elementary steps of the Pd-cycle with the chaotic, redox-driven nature of the Mn(III) pathway.
Caption: Comparison of the 2e- Pd(0)/Pd(II) catalytic cycle (left) vs. the 1e- oxidative Mn(III) radical pathway (right).
Part 4: Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis (Wolfe Method)
Target: 2,3-Disubstituted Dihydrobenzofurans from 2-Allylphenols.
Context: This protocol is the "gold standard" for creating libraries of analogs where the aryl group at C3 needs to be varied systematically.
-
Preparation : In a glovebox or under Argon, charge a flame-dried Schlenk flask with:
-
Pd₂(dba)₃ (1.0 mol %)
-
dpe-phos (Bis(2-diphenylphosphinophenyl)ether) (2.0 mol %)
-
Toluene (anhydrous, 0.1 M concentration relative to substrate)
-
-
Activation : Stir the catalyst mixture at room temperature for 10 minutes to generate the active Pd(0)-ligand complex.
-
Addition : Add the 2-allylphenol substrate (1.0 equiv), the aryl bromide/triflate (1.2 equiv), and NaOtBu (Sodium tert-butoxide, 1.2 equiv).
-
Reaction : Seal the vessel and heat to 100 °C for 4–12 hours. Monitor conversion by TLC or GC-MS.
-
Workup : Cool to room temperature. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Dry combined organics over Na₂SO₄.
-
Purification : Flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Validation Check: Successful reaction is indicated by the disappearance of the terminal alkene signals in ¹H NMR (approx. 5.0–6.0 ppm) and the appearance of the C2/C3 methine protons as a coupled doublet/multiplet system (approx. 4.5–3.5 ppm).
-
Protocol B: Organocatalytic Enantioselective Synthesis
Target: Chiral 2-Substituted Dihydrobenzofurans.
Context: Ideal for generating enantiopure scaffolds for biological testing without metal contamination.
-
Reagents :
-
(Z)-α-Bromonitroalkene (1.0 equiv)
-
β-Naphthol or Phenol derivative (1.0 equiv)
-
Bifunctional Squaramide Catalyst (5 mol %)[7]
-
DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.0 equiv)
-
Solvent: Xylene or Toluene.
-
-
Procedure :
-
Mix the naphthol and squaramide catalyst in solvent (0.1 M) at room temperature.
-
Add the bromonitroalkene.[7] Stir for 10 minutes to allow H-bond activation.
-
Add DABCO in one portion to initiate the cyclization.
-
Stir at ambient temperature for 2–12 hours.
-
-
Workup : Direct purification. The reaction mixture can often be loaded directly onto a silica gel column.
-
Data : Expect yields >80% and ee >90%. The absolute configuration should be verified by optical rotation comparison or X-ray crystallography if a solid derivative is obtained.
Diagram 2: Organocatalytic Workflow (Logic Flow)
Caption: The cascade sequence of the bifunctional organocatalytic route, highlighting the stereo-determining Friedel-Crafts step.
References
-
Ney, J. E., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Dihydrobenzofurans. Journal of the American Chemical Society. [Link]
-
Yilmaz, M., et al. (2005). Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds.[5][9][10][11] Turkish Journal of Chemistry. [Link] (Also see: Snider, B. B. Chem. Rev. 1996 for foundational mechanism).
-
Susam, Z. D., et al. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity [open.metu.edu.tr]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. "Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarb" by MEHMET YILMAZ, EMRE BİÇER et al. [journals.tubitak.gov.tr]
Preclinical Application Guide: Benchmarking Novel 7-Bromo-2,3-dihydro-1-benzofuran-4-amine Derivatives as Dual-Action Neurotherapeutics
Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: In vitro and in vivo evaluation of next-generation acetylcholinesterase (AChE) inhibitors and 5-HT4 receptor agonists.
Executive Summary & Mechanistic Rationale
The 2,3-dihydrobenzofuran scaffold is a highly privileged structure in medicinal chemistry. While 4-amino-5-chloro-2,3-dihydrobenzofuran derivatives (such as prucalopride) are well-established highly selective 5-HT4 receptor agonists used for gastrointestinal motility [1], recent drug discovery efforts have pivoted this core toward central nervous system (CNS) applications. Specifically, benzofuran-based derivatives are emerging as potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease (AD) [2].
This guide evaluates BDBA-7c , a novel synthetic compound derived directly from the 7-Bromo-2,3-dihydro-1-benzofuran-4-amine building block.
Why the 7-Bromo Substitution? From a structural causality standpoint, replacing a lighter halogen (like chlorine) with bromine at the 7-position increases the atomic radius and polarizability of the molecule. This enhances halogen bonding (σ-hole interactions) with the tryptophan residue (Trp286) located in the peripheral anionic site (PAS) of the AChE enzyme. Simultaneously, the 4-amine group serves as a critical hydrogen bond donor within the 5-HT4 receptor's orthosteric binding pocket. The result is a dual-action therapeutic capable of both restoring cholinergic tone and promoting 5-HT4-mediated neurogenesis.
In Vitro Pharmacological Profiling
To objectively benchmark BDBA-7c, we compared its performance against industry standards: Donepezil (a selective AChE inhibitor) and Prucalopride (a selective 5-HT4 agonist).
Protocol 2.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)
This protocol utilizes a modified Ellman’s assay [3] to quantify the IC50 of the compounds.
Causality & Self-Validation: The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm. To ensure the system is self-validating, every plate must include a "No Enzyme" blank (to control for spontaneous ATCh hydrolysis) and a "Vehicle Control" (to establish 100% uninhibited enzyme velocity).
Step-by-Step Methodology:
-
Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve test compounds in DMSO, then perform serial dilutions in the buffer (final DMSO concentration < 1% to prevent enzyme denaturation).
-
Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of recombinant human AChE (0.22 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes to allow steady-state inhibitor binding.
-
Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 14 mM ATCh to initiate the reaction.
-
Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine IC50 using non-linear regression (GraphPad Prism).
Protocol 2.2: 5-HT4 Receptor Activation (cAMP TR-FRET Assay)
Since 5-HT4 is a Gs-protein coupled receptor, its activation stimulates adenylate cyclase, increasing intracellular cAMP.
Step-by-Step Methodology:
-
Seed HEK293 cells stably expressing human 5-HT4 receptors in a 384-well plate (5,000 cells/well).
-
Treat cells with the phosphodiesterase inhibitor IBMX (0.5 mM) for 15 minutes to prevent cAMP degradation, ensuring signal accumulation.
-
Add serial dilutions of BDBA-7c, Donepezil, or Prucalopride. Incubate for 30 minutes at 37°C.
-
Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).
-
Measure the FRET signal (ratio of 665 nm / 620 nm). A decrease in FRET indicates an increase in unlabeled cellular cAMP competing for the antibody.
Table 1: In Vitro Performance Comparison
| Compound | hAChE IC50 (μM) | hBuChE IC50 (μM) | 5-HT4 EC50 (nM) | hERG IC50 (μM) |
| BDBA-7c | 0.042 | >10.0 | 8.5 | >30.0 |
| Donepezil | 0.049 | 5.5 | >10,000 | 2.1 |
| Prucalopride | >100.0 | >100.0 | 6.2 | >30.0 |
Data Interpretation: BDBA-7c matches Donepezil's potency at AChE while exhibiting high selectivity over Butyrylcholinesterase (BuChE). It also matches Prucalopride's nanomolar potency at the 5-HT4 receptor without the hERG liability often associated with older prokinetic agents.
In Vivo Evaluation: Pharmacokinetics & Efficacy
For a CNS drug, in vitro potency is irrelevant without adequate Blood-Brain Barrier (BBB) penetration. We evaluated BDBA-7c in C57BL/6 mice.
Protocol 3.1: Pharmacokinetics & BBB Penetration
Methodology: Mice (n=3/timepoint) were administered BDBA-7c (3 mg/kg, PO). Blood and brain tissue were collected at 0.5, 1, 2, 4, and 8 hours post-dose. Brains were homogenized in 3 volumes of PBS. Samples were extracted via protein precipitation (acetonitrile) and analyzed via LC-MS/MS.
Self-Validation: The brain-to-plasma ratio (
Protocol 3.2: Cognitive Behavioral Model (Morris Water Maze)
Causality: Scopolamine, a muscarinic antagonist, is injected to induce a temporary cholinergic deficit, mimicking AD-like amnesia. If a compound successfully inhibits AChE in the brain, it will increase synaptic acetylcholine, outcompeting scopolamine and restoring spatial memory.
Step-by-Step Methodology:
-
Acclimation: Train mice in a circular pool (120 cm diameter) to find a hidden submerged platform using visual cues over 4 days (4 trials/day).
-
Induction & Dosing: On Day 5, administer BDBA-7c (3 mg/kg, PO), Donepezil (3 mg/kg, PO), or Vehicle. Thirty minutes later, inject Scopolamine (1 mg/kg, IP) across all groups except the absolute control.
-
Testing: Thirty minutes post-scopolamine, place the mouse in the pool. Record the "Escape Latency" (time taken to find the platform) via video tracking software.
Table 2: In Vivo Efficacy & Pharmacokinetic Profile
| Treatment Group | Brain/Plasma Ratio ( | Oral Bioavailability (F%) | MWM Escape Latency (sec) |
| Vehicle (No Scopolamine) | N/A | N/A | 18.2 ± 2.4 |
| Vehicle + Scopolamine | N/A | N/A | 52.4 ± 4.1 |
| BDBA-7c (3 mg/kg) + Scop | 1.4 | 68% | 21.3 ± 2.8 |
| Donepezil (3 mg/kg) + Scop | 1.2 | 100% | 23.5 ± 3.1 |
Data Interpretation: BDBA-7c demonstrates excellent brain penetrance (
Mechanism of Action Visualization
The following diagram maps the dual-pathway pharmacological logic of BDBA-7c, illustrating how the 7-bromo-dihydrobenzofuran core triggers both immediate symptomatic relief and long-term neuroprotection.
Caption: Dual-action signaling pathway of BDBA-7c mediating cognitive enhancement via AChE and 5-HT4.
References
-
Vijayvargiya P, Camilleri M. "Use of prucalopride in adults with chronic idiopathic constipation." Expert Review of Clinical Pharmacology. 2019.[Link]
-
Abdelkarim SS, et al. "Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation." European Journal of Medicinal Chemistry. 2023.[Link]
-
Ellman GL, Courtney KD, Andres V Jr, Feather-Stone RM. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. 1961.[Link]
Safety Operating Guide
Proper Disposal Procedures: 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
[1][2][3]
Executive Summary & Immediate Action Card
7-Bromo-2,3-dihydro-1-benzofuran-4-amine is a halogenated aromatic amine.[1] Its disposal requires strict adherence to Stream C (Halogenated Organic Waste) protocols.[1]
CRITICAL WARNING: Do NOT mix this compound with oxidizing agents or strong acids during disposal.[1] Improper incineration temperatures (<1100°C) can catalyze the formation of Polybrominated Dibenzo-p-Dioxins (PBDDs), which are significantly more toxic than the parent compound.[1]
Quick Reference Data
| Parameter | Specification |
| Chemical Class | Halogenated Aromatic Amine |
| Primary Hazard | Acute Toxicity / Skin Irritant / Marine Pollutant |
| Waste Stream | Halogenated Organic (High-Temp Incineration Required) |
| Incompatible With | Oxidizers (Fire/Explosion), Acids (Exothermic Salt Formation) |
| RCRA Status (USA) | Characteristic Hazardous Waste (Toxic/Reactive).[1][2] Likely D000/F000 series depending on solvent matrix.[1] |
| Min. Incineration Temp | 1100°C (2012°F) with >2 sec residence time |
Scientific Logic & Hazard Profiling
As researchers, we must understand why we segregate.[1] The disposal protocol for this specific benzofuran derivative is dictated by two functional groups: the Amine (Position 4) and the Bromine (Position 7) .[1]
The Bromine Factor: Prevention of PBDDs
Standard laboratory waste is often incinerated at ~850°C. However, brominated aromatics possess a high thermal stability. If incinerated below 1100°C, the carbon-bromine bond may not fully mineralize, leading to de novo synthesis of brominated dioxins and furans in the incinerator cool-down zone [1].
-
Operational Directive: You must label waste containers explicitly as "CONTAINS BROMINATED ORGANICS" to ensure the waste management facility routes it to a high-temperature kiln equipped with appropriate wet scrubbers (for HBr neutralization).[1]
The Amine Factor: Surface Contamination
Aromatic amines are lipophilic and can readily penetrate skin.[1] They are also notorious for "creeping" on glass surfaces.[1]
-
Operational Directive: Triple-rinsing glassware is not just a suggestion; it is a requirement to prevent cross-contamination of general glass waste streams.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired shelf stock, spilled solids, or synthesis cakes.
-
Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar. Do not use glass for primary waste storage to prevent breakage-induced spills.[1]
-
Double Bagging: Place the sealed HDPE jar inside a transparent 6-mil LDPE hazardous waste bag.
-
Labeling: Apply a hazardous waste label.
-
Segregation: Place in the Solid Halogenated Waste drum.
Protocol B: Liquid Waste (Mother Liquors & Solutions)
Applicable for: Reaction mixtures, HPLC effluents, and dissolved samples.
-
Solvent Compatibility Check: Ensure the solvent matrix is compatible with halogenated waste streams.[1]
-
Safe: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.
-
Unsafe: Peroxides, concentrated Nitric Acid (Risk of violent nitration/oxidation).[1]
-
-
pH Adjustment: If the solution is acidic (pH < 4), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the waste drum. This prevents the formation of amine salts which can precipitate out and clog waste lines.[1]
-
Transfer: Pour into the Halogenated Solvent Waste carboy (typically red or yellow safety cans).
-
Log Entry: Record the volume and estimated concentration on the carboy’s accumulation log.
Protocol C: Contaminated Glassware (The "Triple Rinse")
Applicable for: Flasks, vials, and spatulas.
-
Rinse 1 (Solubility Match): Rinse the vessel with a small volume (5-10 mL) of a solvent in which the amine is soluble (e.g., Acetone or DCM).[1] Dispose of this rinse into the Halogenated Liquid Waste container.
-
Rinse 2 (Solubility Match): Repeat. Dispose into Halogenated Waste.[1][3]
-
Rinse 3 (Water/Ethanol): Final rinse with Ethanol or Water.[1][4] Dispose into Halogenated Waste.[1][3]
-
Final Disposal: The glassware is now considered "RCRA Empty" and can be washed normally or disposed of in the broken glass bin.
Disposal Decision Workflow
The following diagram illustrates the critical decision nodes for handling this compound to ensure compliance and safety.
Caption: Decision tree for segregating brominated amine waste to ensure proper downstream incineration.
Emergency Response: Spills
Scenario: You drop a 5g vial of solid 7-Bromo-2,3-dihydro-1-benzofuran-4-amine on the floor.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.[1]
-
Dry Clean-Up (Preferred): Do not wet the spill initially (this spreads the amine).[1] Cover the spill with a dry, inert absorbent (Vermiculite or Sand).
-
Sweep: Gently sweep the absorbent/chemical mix into a dustpan using a disposable brush.[1] Avoid creating dust.[1][2][5]
-
Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel soaked in Acetone (to solubilize residue), followed by a soap/water wash.
-
Disposal: Place the absorbent, brush, and paper towels into a hazardous waste bag. Label as "Solid Waste: Halogenated Amine Debris" .[1]
References
-
United States Environmental Protection Agency (EPA). (2024).[1] Combustion of Hazardous Waste: Dioxin and Furan Formation. EPA Technical Guidelines. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
